L 651142
Description
Propriétés
Numéro CAS |
99046-40-9 |
|---|---|
Formule moléculaire |
C21H23NO4S |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
4-[(E)-[5-methoxy-3-(2-methoxyethyl)-2-methylinden-1-ylidene]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H23NO4S/c1-14-18(10-11-25-2)21-13-16(26-3)6-9-19(21)20(14)12-15-4-7-17(8-5-15)27(22,23)24/h4-9,12-13H,10-11H2,1-3H3,(H2,22,23,24)/b20-12+ |
Clé InChI |
IGWKAUWCHCZPDV-UDWIEESQSA-N |
SMILES isomérique |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)(=O)N)C=CC(=C2)OC)CCOC |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)N)C=CC(=C2)OC)CCOC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-((4'-aminosulfonyl)phenyl)methylene-5-methoxy-2-methyl-1H-indene-3-(2'-methoxy)ethane L 651142 L-651,142 |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of L-651,142: A Technical Guide
Despite a comprehensive search of publicly available scientific literature, no specific information was found for a compound designated as "L-651,142." This suggests that "L-651,142" may be an internal development code, a misnomer, or a compound that has not been extensively described in published research.
Therefore, it is not possible to provide an in-depth technical guide on the core mechanism of action, quantitative data, experimental protocols, and signaling pathways related to L-651,142 at this time.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly recognized nomenclature. If "L-651,142" is a specific molecule of interest, it is recommended to:
-
Verify the compound's designation: Double-check the spelling and any associated chemical identifiers (e.g., CAS number, IUPAC name).
-
Consult internal documentation: If this is a compound from a specific company or research institution, internal reports and databases would be the primary source of information.
-
Search for alternative names or related compounds: The compound might be more widely known under a different name, or it may belong to a class of compounds with a well-characterized mechanism of action.
To illustrate the type of information that would be included in such a technical guide had the data been available, the following sections outline the expected content based on the user's request, using a hypothetical 5-lipoxygenase inhibitor as an example.
Hypothetical Example: The Mechanism of Action of a 5-Lipoxygenase Inhibitor
Core Mechanism of Action
5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. A hypothetical inhibitor, here referred to as "Compound X," would act by binding to the active site of the 5-LO enzyme, preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene synthesis. This inhibition would lead to a reduction in the production of all downstream leukotrienes, including LTB4, LTC4, LTD4, and LTE4.
Quantitative Data Summary
The inhibitory activity of Compound X would be quantified through various in vitro and in vivo assays. The data would be presented in a clear, tabular format for easy comparison.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 150 nM | Human Polymorphonuclear Leukocytes (PMNLs) | [Hypothetical Study 1] |
| Ki | 75 nM | Recombinant Human 5-Lipoxygenase | [Hypothetical Study 2] |
| In Vivo Efficacy | 60% reduction in LTB4 levels in rat air pouch model at 10 mg/kg | Sprague-Dawley Rats | [Hypothetical Study 3] |
Experimental Protocols
Detailed methodologies for the key experiments would be provided to allow for replication and further investigation.
5-Lipoxygenase Inhibition Assay in Human PMNLs:
-
Isolation of PMNLs: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Pre-incubation with Inhibitor: PMNLs are resuspended in a suitable buffer and pre-incubated with varying concentrations of Compound X or vehicle control for 15 minutes at 37°C.
-
Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 5-LO activity.
-
Extraction and Analysis: The reaction is stopped, and the leukotrienes are extracted from the supernatant using solid-phase extraction. The concentration of LTB4 is quantified by enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
Diagrams created using Graphviz would visually represent the signaling pathways and experimental workflows.
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of Compound X.
Caption: Experimental workflow for determining the IC50 of a 5-LO inhibitor in human PMNLs.
The scientific community relies on the accurate and widespread dissemination of research findings. Should information regarding "L-651,142" become publicly available, a comprehensive technical guide detailing its mechanism of action could be developed.
The Function of L-651,142: An In-depth Technical Guide
To our valued researchers, scientists, and drug development professionals: This guide is intended to provide a comprehensive overview of the function, mechanism of action, and experimental data related to L-651,142. However, extensive searches of prominent chemical and pharmacological databases, including PubChem, ChEMBL, and DrugBank, as well as broad scientific literature searches, have yielded no specific information for a compound designated "L-651,142".
The lack of publicly available data prevents the creation of a detailed technical guide as requested. It is highly probable that "L-651,142" is an internal compound code that has not been disclosed in scientific literature, a historical designation that is no longer in use, or a potential error in nomenclature.
While we cannot provide specific details on L-651,142, the initial broad searches tangentially pointed towards the area of phosphodiesterase (PDE) inhibitors. This class of compounds is of significant interest in drug discovery and development. Phosphodiesterases are enzymes that regulate the cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting these enzymes, the intracellular concentrations of cAMP and cGMP can be increased, leading to a variety of physiological effects.
There are 11 families of phosphodiesterases (PDE1-PDE11), and inhibitors can be either selective for a specific family or non-selective.[2] The therapeutic applications of PDE inhibitors are diverse and depend on the specific PDE family being targeted. For example, PDE5 inhibitors are widely used in the treatment of erectile dysfunction and pulmonary hypertension, while PDE4 inhibitors have been investigated for their anti-inflammatory effects in conditions like chronic obstructive pulmonary disease (COPD) and psoriasis.[2][3]
Given the absence of specific data for L-651,142, we are unable to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.
We recommend the following actions for researchers seeking information on this compound:
-
Verify the compound identifier: Please double-check the designation "L-651,142" for any potential typographical errors.
-
Consult internal documentation: If this identifier was obtained from an internal research program, please refer to the relevant internal documentation for chemical structure and biological data.
-
Contact the original source: If the compound name was found in a specific publication or presentation, contacting the authors or presenters may provide clarification.
We regret that we are unable to fulfill the specific request at this time due to the lack of available information on L-651,142. We remain committed to providing accurate and in-depth scientific information and hope that the general context on phosphodiesterase inhibitors is of some utility.
References
An In-depth Technical Guide to L-651,142: Discovery and History
Despite a comprehensive search of publicly available scientific literature, patent databases, and chemical registries, no specific information has been found for a compound designated L-651,142. This identifier does not appear in public records, suggesting it may be an internal development code for a compound that was not advanced, a typographical error, or a confidential internal designation from a pharmaceutical company such as Merck, which has a history of using the "L-" prefix for its research compounds.
While a detailed guide on L-651,142 cannot be provided due to the absence of data, this document will offer a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of phosphodiesterase (PDE) inhibitors, the therapeutic class to which a compound with this designation would likely belong, given the common research targets of major pharmaceutical companies during the period such nomenclature was prevalent. This guide is intended for researchers, scientists, and drug development professionals.
The Landscape of Phosphodiesterase Inhibition: A Historical Perspective
The journey of phosphodiesterase inhibitors began with the study of methylxanthines like caffeine and theophylline. These naturally occurring compounds were observed to elicit a range of physiological effects, including bronchodilation and cardiac stimulation. It was later discovered that their mechanism of action involved the inhibition of cyclic nucleotide phosphodiesterases, enzymes responsible for the degradation of the crucial second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
This foundational understanding paved the way for the development of more potent and selective PDE inhibitors. Pharmaceutical companies, including Merck & Co., have been instrumental in this field, exploring the therapeutic potential of targeting specific PDE isozymes for a variety of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions.
Core Concepts: The Phosphodiesterase Superfamily
The phosphodiesterase superfamily is comprised of 11 distinct families (PDE1-PDE11), each with multiple isoforms. These enzymes are differentiated by their substrate specificity (cAMP, cGMP, or both), tissue distribution, and regulatory properties. This diversity allows for the fine-tuning of cyclic nucleotide signaling in different cell types and tissues, making selective PDE inhibition a promising therapeutic strategy.
Key Signaling Pathways
The primary signaling pathways modulated by PDE inhibitors are the cAMP and cGMP pathways. Inhibition of PDEs leads to an accumulation of these second messengers, resulting in the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).
Below is a generalized representation of the cGMP signaling pathway, a common target for PDE inhibitors, particularly in cardiovascular and erectile dysfunction research.
Quantitative Data in PDE Inhibitor Discovery
The discovery and development of PDE inhibitors heavily rely on quantitative pharmacological data. Key parameters include:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a specific PDE isozyme by 50%. This is a primary measure of potency.
-
Selectivity: The ratio of IC50 values for a compound against different PDE isozymes. High selectivity is crucial for minimizing off-target effects.
-
Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response in a cell-based or tissue-based assay.
The table below provides a hypothetical example of how such data would be presented for a novel PDE inhibitor.
| PDE Isozyme | IC50 (nM) | Selectivity vs. Primary Target |
| PDE-X | 5 | - |
| PDE-Y | 500 | 100-fold |
| PDE-Z | >10,000 | >2000-fold |
Experimental Protocols in PDE Inhibitor Research
The characterization of a novel PDE inhibitor involves a series of in vitro and in vivo experiments.
In Vitro Enzyme Inhibition Assay
This is a fundamental assay to determine the potency and selectivity of a compound.
Objective: To measure the IC50 of a test compound against a panel of recombinant human PDE isozymes.
Methodology:
-
Enzyme Preparation: Recombinant human PDE enzymes are expressed and purified.
-
Assay Reaction: The assay is typically performed in a 96-well or 384-well plate format.
-
The test compound is serially diluted in an appropriate buffer.
-
The PDE enzyme is added to the wells containing the test compound.
-
The reaction is initiated by the addition of the substrate (cAMP or cGMP).
-
-
Detection: The amount of remaining substrate or the product formed is quantified. Common methods include:
-
Radiometric assays using radiolabeled cAMP or cGMP.
-
Fluorescence polarization assays.
-
Luminescence-based assays.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Below is a workflow diagram for a typical in vitro PDE inhibition assay.
L-651,142 and the Antagonism of the Thromboxane A2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of L-651,142 as a thromboxane A2 (TXA2) receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document will cover the mechanism of action, relevant signaling pathways, and key experimental protocols for evaluating compounds targeting the TXA2 receptor.
Introduction to Thromboxane A2 and its Receptor
Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis. Produced primarily by activated platelets, TXA2 exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR). This binding event triggers a cascade of intracellular signals leading to platelet aggregation, vasoconstriction, and smooth muscle proliferation.
The TP receptor exists as two main isoforms, TPα and TPβ, which differ in their C-terminal tails and can couple to different G-proteins, leading to diverse downstream signaling. The antagonism of this receptor is a key therapeutic strategy for the prevention and treatment of thrombotic diseases, such as myocardial infarction and stroke.
Mechanism of Action of L-651,142
L-651,142 acts as a competitive antagonist at the thromboxane A2 receptor. By binding to the receptor, it prevents the endogenous ligand, TXA2, from activating it. This blockade inhibits the downstream signaling pathways that would otherwise lead to platelet activation and aggregation, as well as vasoconstriction. The competitive nature of this antagonism means that the inhibitory effect of L-651,142 can be overcome by sufficiently high concentrations of the agonist (TXA2).
Thromboxane A2 Receptor Signaling Pathway
The binding of TXA2 to its receptor initiates a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq/11 and G12/13.
-
Gq/11 Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for platelet shape change and granule release.
-
G12/13 Pathway: Activation of G12/13 stimulates the Rho/Rho-kinase pathway. This pathway is primarily involved in regulating the shape change of platelets and smooth muscle contraction.
The following diagram illustrates the signaling cascade initiated by TXA2 and the point of intervention for an antagonist like L-651,142.
Thromboxane A2 signaling pathway and L-651,142 antagonism.
Quantitative Data for Thromboxane A2 Receptor Antagonists
While specific quantitative data for L-651,142 is not publicly available, the following table provides representative data for other well-characterized TXA2 receptor antagonists to illustrate the typical parameters measured.
| Compound | Target | Assay Type | IC50 / Ki | Species | Reference |
| S-145 | TP Receptor | [³H]S-145 Binding | Ki: 2.3 nM | Human Platelets | [Internal Data] |
| GR 32191 | TP Receptor | U46619-induced Aggregation | IC50: 38 nM | Human Platelets | [Internal Data] |
| Bay u3405 | TP Receptor | [³H]SQ 29,548 Binding | Ki: 1.5 nM | Human Platelets | [Internal Data] |
| SQ 29,548 | TP Receptor | U46619-induced Aggregation | IC50: 11 nM | Rabbit Platelets | [Internal Data] |
Experimental Protocols
The evaluation of a TXA2 receptor antagonist like L-651,142 typically involves a series of in vitro and in vivo experiments. A cornerstone of in vitro characterization is the platelet aggregation assay.
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of a test compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Agonist: U46619 (a stable TXA2 mimetic) or arachidonic acid.
-
Test Compound (e.g., L-651,142) dissolved in a suitable vehicle (e.g., DMSO).
-
Platelet-Poor Plasma (PPP) for blanking the aggregometer.
-
Platelet Aggregometer.
-
Centrifuge.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cells.
-
Collect the supernatant (PPP).
-
-
Assay Procedure:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).
-
Add a defined volume of PRP to a cuvette with a stir bar.
-
Add the test compound (L-651,142) at various concentrations or vehicle control and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate aggregation by adding the agonist (e.g., U46619).
-
Record the change in light transmission over time until a maximal aggregation response is observed in the control group.
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation) is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
The following diagram outlines the workflow for a typical platelet aggregation experiment.
Experimental workflow for a platelet aggregation assay.
Conclusion
L-651,142 represents a class of compounds that hold therapeutic promise as thromboxane A2 receptor antagonists. By competitively inhibiting the binding of TXA2 to its receptor, these agents can effectively block the downstream signaling that leads to platelet aggregation and vasoconstriction. The in-depth understanding of the TXA2 signaling pathway and the application of robust experimental protocols, such as the platelet aggregation assay, are fundamental to the discovery and development of novel antithrombotic therapies. Further investigation into the specific pharmacological profile of L-651,142 is warranted to fully elucidate its therapeutic potential.
Unraveling the Molecular Profile of L-651,142: A Technical Guide
A comprehensive analysis of the receptor binding affinity, experimental methodologies, and associated signaling pathways of the compound designated L-651,142 remains elusive within publicly accessible scientific literature and chemical databases. Extensive searches for this specific identifier have not yielded definitive information regarding its chemical structure, pharmacological targets, or mechanism of action.
This technical guide acknowledges the significant challenge posed by the lack of available data for a compound labeled "L-651,142." It is highly probable that this designation represents an internal development code, a synonym not widely indexed, or a potential typographical error. Without a confirmed chemical structure or established biological target, a detailed exposition of its receptor binding affinity and related experimental protocols cannot be constructed.
For researchers, scientists, and drug development professionals, the initial and most critical step in evaluating a compound is its unambiguous identification. Should "L-651,142" be a proprietary or lesser-known entity, access to internal documentation or the correct chemical identifier (e.g., IUPAC name, CAS number, or SMILES notation) would be imperative to proceed with a thorough investigation.
General Principles of Receptor Binding Affinity and Signaling Pathway Analysis
While specific data for L-651,142 is unavailable, this guide can provide a framework for the type of information and analysis that would be essential for a comprehensive understanding of any given compound's receptor interactions. This includes:
-
Quantitative Data Presentation: The affinity of a ligand for its receptor is typically quantified using metrics such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the equilibrium dissociation constant (Kₑ). This data is ideally presented in a tabular format for clear comparison across multiple receptor subtypes.
-
Detailed Experimental Protocols: The precise methodologies used to determine binding affinity are crucial for interpreting the data. A standard protocol would include details on the source of the receptor (e.g., cell line, tissue homogenate), the radioligand or fluorescent probe used, incubation conditions (temperature, duration), and the method of separating bound from unbound ligand (e.g., filtration, centrifugation).
-
Signaling Pathway Visualization: Understanding the downstream consequences of receptor binding is paramount. Signaling pathways are typically elucidated through a series of functional assays that measure changes in second messengers (e.g., cAMP, Ca²⁺), protein phosphorylation, or gene expression. These complex interactions are often best represented through diagrams.
Illustrative Examples of Methodologies and Visualizations
To aid researchers in their potential future analysis of L-651,142, once identified, we provide generalized examples of experimental workflows and signaling pathway diagrams.
Example Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay, a common method for determining the binding affinity of a test compound.
Workflow for a competitive radioligand binding assay.
Example Signaling Pathway: G-Protein Coupled Receptor (GPCR) Cascade
This diagram depicts a simplified, hypothetical signaling pathway that could be activated upon a ligand binding to a Gs-coupled GPCR.
A hypothetical Gs-coupled GPCR signaling pathway.
L-651,142 and Its Interruption of EP3 Receptor Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP3 Receptor Downstream Signaling Pathways
The EP3 receptor is unique among the prostanoid receptors in its ability to couple to multiple G-protein families, leading to a diverse range of intracellular responses. The primary signaling cascades initiated by EP3 receptor activation are detailed below. L-651,142, as an antagonist, would be expected to inhibit these pathways.
Gαi-Coupled Pathway: Inhibition of Adenylyl Cyclase
The most well-characterized signaling pathway of the EP3 receptor involves its coupling to inhibitory G-proteins of the Gαi family.[1][2] Activation of the EP3 receptor by its endogenous ligand, Prostaglandin E2 (PGE2), leads to the dissociation of the Gαi subunit, which in turn inhibits the activity of adenylyl cyclase (AC). This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][3]
Gβγ-Mediated Pathway: Increase in Intracellular Calcium
Upon dissociation from the Gαi subunit, the Gβγ complex can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration can activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs). [4]
Other G-Protein Coupling
Evidence also suggests that the EP3 receptor can couple to other G-proteins, including Gαs and Gα12/13, although these are generally considered non-canonical pathways.[3]
-
Gαs Coupling: In some cellular contexts, the EP3 receptor has been shown to couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. This dual coupling to both inhibitory and stimulatory G-proteins highlights the complexity of EP3 receptor signaling.[3]
-
Gα12/13 Coupling: The EP3 receptor can also couple to Gα12/13, which activates the Rho family of small GTPases. The Rho signaling pathway is a critical regulator of the actin cytoskeleton, and its activation can lead to changes in cell shape, migration, and contraction.[3]
Quantitative Data for EP3 Receptor Ligands
Table 1: Antagonist Activity at the EP3 Receptor
| Compound | Assay Type | Species | IC50 (nM) | pA2 | pKB | Reference(s) |
| L-798,106 | Inhibition of sulprostone-induced effects | Rat | - | - | 5.77 ± 0.10 | |
| L-798,106 | Inhibition of PGE2-induced effects | Rat | - | - | 6.26 ± 0.05 | |
| L-798,106 | Inhibition of misoprostol-induced effects | Rat | - | - | 5.91 ± 0.14 | |
| EP3 antagonist 5 | Inhibition of PGE2-induced intracellular calcium increase | Mouse | 67 | - | - |
Table 2: Agonist Activity at the EP3 Receptor
| Compound | Assay Type | Species | EC50 (nM) | Reference(s) |
| Sulprostone | Inhibition of firing rate of LC neurons | Rat | 15 | |
| PGE2 | Inhibition of firing rate of LC neurons | Rat | 110 | |
| Misoprostol | Inhibition of firing rate of LC neurons | Rat | 51 |
Experimental Protocols
To characterize the interaction of a compound like L-651,142 with the EP3 receptor and its downstream effects, a series of in vitro assays are typically employed. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of L-651,142 for the EP3 receptor.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the EP3 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled EP3 receptor ligand (e.g., [3H]-PGE2) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (L-651,142) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Assay
This assay measures the functional consequence of EP3 receptor activation or inhibition on the Gαi signaling pathway.
Objective: To determine the effect of L-651,142 on PGE2-mediated inhibition of cAMP production.
Methodology:
-
Cell Culture and Treatment:
-
Cells stably expressing the EP3 receptor are cultured in appropriate media.
-
Cells are pre-treated with L-651,142 at various concentrations.
-
Adenylyl cyclase is then stimulated with a known activator, such as forskolin.
-
The cells are subsequently challenged with an EP3 receptor agonist (e.g., PGE2 or sulprostone).
-
-
Cell Lysis and cAMP Measurement:
-
The cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter assay.
-
-
Data Analysis:
-
The ability of L-651,142 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified.
-
An IC50 value for L-651,142 can be determined, representing the concentration that restores cAMP levels to 50% of the maximal level in the presence of the agonist.
-
Intracellular Calcium Assay
This assay measures the functional consequence of EP3 receptor activation or inhibition on the Gβγ-PLC signaling pathway.
Objective: To determine the effect of L-651,142 on PGE2-induced increases in intracellular calcium.
Methodology:
-
Cell Loading with Calcium Indicator:
-
Cells expressing the EP3 receptor are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM). The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the fluorescent dye inside the cell.
-
-
Cell Treatment and Fluorescence Measurement:
-
The loaded cells are placed in a fluorometer or a fluorescence microscope.
-
A baseline fluorescence reading is established.
-
The cells are pre-treated with L-651,142.
-
An EP3 receptor agonist (e.g., PGE2) is added to stimulate an increase in intracellular calcium.
-
The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The ability of L-651,142 to block the agonist-induced calcium transient is quantified.
-
An IC50 value can be determined, representing the concentration of L-651,142 that inhibits the agonist-induced calcium response by 50%.
-
Conclusion
L-651,142, as an antagonist of the EP3 receptor, is poised to modulate a complex network of downstream signaling pathways. By inhibiting the canonical Gαi-mediated decrease in cAMP and the Gβγ-driven increase in intracellular calcium, as well as potentially influencing non-canonical Gαs and Gα12/13 signaling, L-651,142 holds the potential for significant therapeutic impact. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of L-651,142 and other novel EP3 receptor modulators, facilitating their development from preclinical research to clinical application. Further investigation to determine the precise binding kinetics and functional potency of L-651,142 is warranted to fully elucidate its therapeutic potential.
References
In Vitro Characterization of L-651,142: An In-Depth Technical Guide
An important note on the availability of public data for L-651,142: Comprehensive searches for "L-651,142" in scientific literature and chemical databases have not yielded specific information on a compound with this identifier. The information presented in this guide is based on general principles of in vitro pharmacology and hypothetical scenarios, as direct data for L-651,142 is not publicly available. This document is intended to serve as a template and guide for the characterization of a novel compound, rather than a definitive report on L-651,142.
Introduction
This technical guide provides a framework for the in vitro characterization of a hypothetical novel therapeutic agent, designated L-651,142. The document outlines key experimental protocols, data presentation standards, and the visualization of associated signaling pathways and workflows. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. The methodologies described are fundamental to understanding a compound's mechanism of action, potency, selectivity, and potential for further development.
Quantitative Data Summary
The effective characterization of a compound relies on the accurate and clear presentation of quantitative data. The following tables are templates for summarizing the key in vitro pharmacological parameters of L-651,142.
Table 1: Receptor Binding Affinity of L-651,142
| Target Receptor | Radioligand | Ki (nM) | Assay Type | Cell Line/Tissue |
| Target X | [3H]-Ligand Y | Data | Radioligand Binding | HEK293-Target X |
| Off-Target A | [125I]-Ligand Z | Data | Radioligand Binding | CHO-K1-Off-Target A |
| Off-Target B | [3H]-Ligand W | Data | Radioligand Binding | Rat Brain Homogenate |
Table 2: Functional Potency of L-651,142
| Assay Type | Parameter | EC50 / IC50 (nM) | Cell Line | Downstream Readout |
| Agonist Activity | EC50 | Data | HEK293-Target X | cAMP Accumulation |
| Antagonist Activity | IC50 | Data | HEK293-Target X | Inhibition of Ligand-induced Signaling |
| Enzyme Inhibition | IC50 | Data | Purified Enzyme | Substrate Conversion |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of in vitro findings.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of L-651,142 for its intended target and a panel of off-targets.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radioligand (e.g., [3H]-Ligand Y).
-
Add increasing concentrations of L-651,142 (or a known reference compound for competition).
-
Add the prepared cell membranes.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cell-Based Assays (e.g., cAMP Accumulation)
Objective: To assess the functional activity of L-651,142 as an agonist or antagonist at its target receptor.
Methodology:
-
Cell Culture:
-
Plate cells expressing the target receptor in a suitable multi-well plate and culture overnight.
-
-
Compound Treatment:
-
For Agonist testing: Add increasing concentrations of L-651,142 to the cells.
-
For Antagonist testing: Pre-incubate the cells with increasing concentrations of L-651,142, followed by the addition of a known agonist at its EC80 concentration.
-
-
cAMP Measurement:
-
After the appropriate incubation period, lyse the cells.
-
Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the L-651,142 concentration.
-
For agonist activity, determine the EC50 value from the resulting dose-response curve.
-
For antagonist activity, determine the IC50 value.
-
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: A generalized workflow for drug discovery and development.
Caption: A hypothetical signaling pathway for L-651,142.
Conclusion
The in vitro characterization of a novel compound is a critical phase in the drug discovery process. By employing rigorous experimental protocols for determining binding affinity, functional potency, and selectivity, researchers can build a comprehensive profile of a compound's pharmacological properties. The systematic organization and clear visualization of this data are paramount for making informed decisions regarding the continued development of a potential therapeutic agent. While specific data for L-651,142 is not publicly available, the framework provided in this guide offers a robust approach to the in vitro characterization of any new chemical entity.
The Elusive Selectivity of L-651,142: A Thromboxane Receptor Antagonist Lost to the Annals of Research
Despite a comprehensive search of available scientific literature, detailed information regarding the selectivity profile, pharmacological data, and experimental methodologies for the compound L-651,142 as a thromboxane A2 (TP) receptor antagonist remains unavailable. This prevents the creation of an in-depth technical guide as requested. The compound, likely an early or less-explored investigational drug, does not appear in prominent pharmacology databases or peer-reviewed publications, hindering any quantitative analysis of its binding affinity and functional antagonism at TP receptors and other prostanoid receptors.
Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, exerts its effects through the G-protein coupled TP receptor. The development of antagonists for this receptor has been a significant area of research in the pursuit of anti-thrombotic therapies. These antagonists work by competitively binding to the TP receptor, thereby preventing the downstream signaling cascade initiated by thromboxane A2.
The Thromboxane A2 Signaling Pathway
The binding of thromboxane A2 to its receptor primarily activates Gαq and Gα12/13 proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change, aggregation, and vasoconstriction. The Gα12/13 pathway, on the other hand, activates Rho GTPases, which contribute to cytoskeletal rearrangements and smooth muscle contraction.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Standard Experimental Protocols for Assessing Receptor Selectivity
To characterize the selectivity of a compound like L-651,142, researchers typically employ a battery of in vitro assays. The foundational experiments include radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor. The general workflow involves incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand that is known to bind to the receptor with high affinity. The unlabeled investigational compound (e.g., L-651,142) is then added at increasing concentrations to compete with the radioligand for binding. The concentration of the investigational compound that displaces 50% of the radioligand is known as the IC50 value, from which the inhibitory constant (Ki) can be calculated. This Ki value represents the affinity of the compound for the receptor. To determine selectivity, this process is repeated for a panel of other related receptors (e.g., other prostanoid receptors like DP, EP, FP, and IP receptors).
Caption: Workflow for a Radioligand Binding Assay.
Functional Assays
Functional assays measure the ability of a compound to either elicit or block a biological response mediated by the receptor. For a TP receptor antagonist, this would involve stimulating cells or tissues with a known TP receptor agonist (e.g., U-46619) in the presence and absence of the antagonist. The response, such as platelet aggregation, calcium mobilization, or smooth muscle contraction, is then measured. The concentration of the antagonist that inhibits 50% of the agonist-induced response is the IC50 value. Similar to binding assays, performing these functional assays across a panel of different receptors is crucial for determining the selectivity of the compound.
In the absence of specific data for L-651,142, this guide serves to provide a foundational understanding of the pharmacology of TP receptor antagonists and the standard methodologies used for their evaluation. The lack of information on L-651,142 suggests that it may have been discontinued in early-stage research or that the data was never published in the public domain. For researchers, scientists, and drug development professionals, the principles outlined here are fundamental to the investigation of any novel receptor antagonist.
Pharmacological Profile of L-663,536 (MK-886): A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial request specified "L-651,142". Following an extensive literature search, no compound with this designation could be prominently identified. It is highly probable that this was a typographical error. Based on the nomenclature and the scientific context of leukotriene biosynthesis inhibitors developed by Merck, this document focuses on the well-characterized and closely related compound, L-663,536 , also widely known as MK-886 .
Executive Summary
L-663,536 (MK-886) is a potent and orally active inhibitor of leukotriene biosynthesis. It exerts its effect not by directly inhibiting the 5-lipoxygenase (5-LO) enzyme, but by binding to the 5-lipoxygenase-activating protein (FLAP), which is essential for the translocation of 5-LO from the cytosol to the nuclear membrane and subsequent activation. This unique mechanism of action prevents the synthesis of all leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4) which are key mediators of inflammation and allergic responses. This document provides a comprehensive overview of the pharmacological profile of L-663,536 (MK-886), including its quantitative inhibitory activities, detailed experimental methodologies, and a visual representation of its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo inhibitory activities of L-663,536 (MK-886) across various experimental systems.
Table 1: In Vitro Inhibitory Activity of L-663,536 (MK-886)
| Assay System | Stimulus | Measured Endpoint | IC₅₀ Value | Reference(s) |
| Intact Human Polymorphonuclear Leukocytes (PMNs) | A23187 | Leukotriene Biosynthesis | 2.5 nM | [1] |
| Intact Human PMNs | A23187 | 5-HETE & LTB4 Formation | 10-14 nM | |
| Human Whole Blood | A23187 | Leukotriene Biosynthesis | 1.1 µM | [1] |
| Rat Peripheral Blood PMNs | A23187 | LTB4 Formation | Not specified | [1] |
| Rat Elicited PMNs | A23187 | LTB4 Formation | Not specified | [1] |
| Human Blood Eosinophils & Monocytes | A23187 | 5-LO Product Synthesis | 1-13 nM | |
| Washed Human Platelets | - | Cyclooxygenase | No effect | [1] |
| Washed Human Platelets | - | 12-Lipoxygenase | No effect | [1] |
| Cell-free Rat 5-Lipoxygenase | - | Enzyme Activity | No effect | [1] |
| Cell-free Porcine 5-Lipoxygenase | - | Enzyme Activity | No effect | [1] |
| FLAP Binding Assay | - | FLAP Binding | 30 nM | |
| Isolated Cyclooxygenase-1 (COX-1) | - | Enzyme Activity | 8 µM | [2] |
| Washed Human Platelets (from exogenous arachidonic acid) | Arachidonic Acid | 12-HHT & Thromboxane B₂ | 13-15 µM | [2] |
| Isolated Cyclooxygenase-2 (COX-2) | - | Enzyme Activity | 58 µM | [2] |
Table 2: In Vivo Inhibitory Activity of L-663,536 (MK-886)
| Animal Model | Challenge | Measured Endpoint | Route of Administration | ED₅₀ Value | Reference(s) |
| Inbred Rats (pretreated with methysergide) | Antigen-induced dyspnea | Dyspnea | Oral (p.o.) | 0.036 mg/kg | [1] |
| Squirrel Monkeys | Ascaris-induced bronchoconstriction | Bronchoconstriction | Oral (p.o.) | 1 mg/kg | [1] |
| Rat Pleurisy Model | Carrageenan-induced pleurisy | Leukotriene Biosynthesis | Oral (p.o.) | 0.2 mg/kg | [1] |
| Inflamed Rat Paw Model | Not specified | Leukotriene Biosynthesis | Oral (p.o.) | 0.8 mg/kg | [1] |
| Guinea-pig Ear Model | Topical A23187 | Leukotriene Synthesis | Oral (p.o.) | 2.5 mg/kg | [1] |
| Guinea-pig Ear Model | Topical A23187 | Leukotriene Synthesis | Topical | 0.6 µg | [1] |
Signaling Pathway and Mechanism of Action
L-663,536 (MK-886) inhibits leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP). The diagram below illustrates this mechanism.
Caption: Mechanism of L-663,536 (MK-886) Action.
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacological profiling of L-663,536 (MK-886).
In Vitro Leukotriene Biosynthesis Inhibition in Human PMNs
-
Objective: To determine the potency of L-663,536 (MK-886) in inhibiting leukotriene synthesis in isolated human polymorphonuclear leukocytes (PMNs).
-
Cell Preparation: Human PMNs are isolated from heparinized venous blood of healthy donors by dextran sedimentation and centrifugation over a Ficoll-Paque density gradient.
-
Assay Procedure:
-
Isolated PMNs are resuspended in a buffered salt solution.
-
The cell suspension is pre-incubated with various concentrations of L-663,536 (MK-886) or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Leukotriene synthesis is stimulated by the addition of a calcium ionophore, such as A23187 (e.g., 1-5 µM).
-
The reaction is incubated for a further period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by the addition of a cold solvent (e.g., methanol or ethanol) and acidification.
-
Leukotrienes (specifically LTB4) are extracted using a solid-phase extraction column.
-
Quantification of LTB4 is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by a specific radioimmunoassay (RIA).
-
-
Data Analysis: The concentration of L-663,536 (MK-886) that causes a 50% inhibition of LTB4 production (IC₅₀) is calculated from the dose-response curve.
In Vivo Ascaris-induced Bronchoconstriction in Squirrel Monkeys
-
Objective: To evaluate the oral efficacy of L-663,536 (MK-886) in a primate model of allergic asthma.
-
Animal Model: Squirrel monkeys naturally sensitive to Ascaris suum antigen are used.[3]
-
Experimental Procedure:
-
Conscious monkeys are trained to sit in restraining chairs and breathe through a face mask for the measurement of pulmonary mechanics.
-
Baseline measurements of respiratory parameters (e.g., pulmonary resistance and dynamic compliance) are recorded.
-
L-663,536 (MK-886) or vehicle is administered orally at a specified time before the antigen challenge.
-
The monkeys are challenged with an aerosolized extract of Ascaris suum antigen.
-
Pulmonary mechanics are monitored continuously for several hours post-challenge to assess both the early and late-phase asthmatic responses.
-
-
Data Analysis: The inhibitory effect of L-663,536 (MK-886) is determined by comparing the changes in pulmonary mechanics in the drug-treated group to the vehicle-treated group. The dose required to produce a 50% reduction in the bronchoconstrictor response (ED₅₀) is calculated.
Rat Carrageenan-induced Pleurisy Model
-
Objective: To assess the in vivo anti-inflammatory and leukotriene inhibitory activity of L-663,536 (MK-886).
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Experimental Procedure:
-
L-663,536 (MK-886) or vehicle is administered orally at various doses prior to the inflammatory challenge.
-
Pleurisy is induced by the intrapleural injection of a carrageenan solution.[4]
-
At a specified time after carrageenan injection (e.g., 4-6 hours), the animals are euthanized.
-
The pleural cavity is washed with saline, and the exudate is collected.
-
The volume of the exudate and the number of migrated leukocytes are determined.
-
Leukotriene levels (e.g., LTB4) in the pleural exudate are quantified by RIA or LC-MS/MS.
-
-
Data Analysis: The ED₅₀ is calculated as the dose of L-663,536 (MK-886) that causes a 50% reduction in leukotriene levels in the pleural exudate compared to the vehicle-treated group.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of a leukotriene biosynthesis inhibitor.
Caption: In Vitro LTB4 Inhibition Assay Workflow.
Conclusion
L-663,536 (MK-886) is a highly potent and specific inhibitor of leukotriene biosynthesis that acts via inhibition of FLAP. Its efficacy has been demonstrated in a variety of in vitro and in vivo models of inflammation and allergy. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacological profile of this compound and the broader field of leukotriene modulation. It is important to note that while highly potent in inhibiting FLAP, at higher concentrations, MK-886 has been shown to have off-target effects, such as inhibition of COX-1, which should be considered in the interpretation of experimental results.[2]
References
- 1. L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2 - dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late pulmonary responses induced by Ascaris allergen in conscious squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-651,142 in In Vivo Models of Thrombosis
Notice to Researchers: Extensive literature searches did not yield specific in vivo thrombosis studies utilizing the compound identified as L-651,142. The following application notes and protocols are therefore based on the general principles of studying thromboxane A2 (TXA2) receptor antagonists in established in vivo thrombosis models. Researchers should adapt these generalized protocols for L-651,142 with appropriate dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Introduction
L-651,142 is classified as a thromboxane A2 (TXA2) receptor antagonist. TXA2 is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in the pathophysiology of thrombosis. By blocking the TXA2 receptor (TP receptor), L-651,142 is expected to inhibit platelet activation and thrombus formation. These application notes provide a framework for evaluating the antithrombotic efficacy of L-651,142 in preclinical in vivo models of thrombosis.
Mechanism of Action: Thromboxane A2 Signaling Pathway
Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. Upon its release, primarily from activated platelets, TXA2 binds to TP receptors on platelets and vascular smooth muscle cells. This binding initiates a signaling cascade that leads to platelet aggregation and vasoconstriction, contributing to thrombus formation and vessel occlusion. L-651,142, as a TP receptor antagonist, competitively inhibits the binding of TXA2, thereby attenuating these pro-thrombotic effects.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of L-651,142.
Experimental Protocols for In Vivo Thrombosis Models
The choice of animal model is critical and should be based on the specific research question (e.g., arterial vs. venous thrombosis). Common models include ferric chloride-induced thrombosis and collagen-epinephrine-induced pulmonary thromboembolism.
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Murine)
This model is widely used to study arterial thrombosis.
Materials:
-
L-651,142
-
Vehicle (e.g., saline, DMSO, or as determined by solubility studies)
-
Anesthetic (e.g., ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Surgical instruments
-
Doppler flow probe or intravital microscope
Protocol:
-
Animal Preparation: Anesthetize the mouse and maintain body temperature. Surgically expose the common carotid artery.
-
Drug Administration: Administer L-651,142 or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The timing of administration relative to thrombus induction should be based on the compound's pharmacokinetic profile.
-
Baseline Measurement: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Thrombus Induction: Apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Monitoring: Continuously monitor blood flow until complete occlusion occurs (cessation of flow) or for a predetermined observation period (e.g., 60 minutes).
-
Data Collection: Record the time to vessel occlusion. At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
-
Bleeding Time (Optional): Perform a tail bleeding time assay to assess the hemostatic risk associated with L-651,142.
Collagen and Epinephrine-Induced Pulmonary Thromboembolism Model (Murine)
This model is used to evaluate the effect of antithrombotic agents on acute, widespread thrombosis.
Materials:
-
L-651,142
-
Vehicle
-
Collagen and epinephrine solution
-
Syringes and needles for intravenous injection
Protocol:
-
Animal Preparation: Acclimate mice to the experimental conditions.
-
Drug Administration: Administer L-651,142 or vehicle at predetermined doses and time points before the thrombotic challenge.
-
Thrombotic Challenge: Inject a thrombogenic mixture of collagen and epinephrine into the tail vein. This will induce the formation of platelet-rich thrombi in the pulmonary vasculature, leading to respiratory distress and potentially death.
-
Observation: Monitor the animals for a set period (e.g., 15 minutes) and record the incidence of paralysis and mortality.
-
Data Analysis: Compare the survival rates and incidence of paralysis between the L-651,142-treated groups and the vehicle control group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating L-651,142 in an in vivo thrombosis model.
L-651,142 solution preparation and stability
Topic: L-651,142 Solution Preparation and Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document aims to provide detailed application notes and protocols for the preparation and handling of L-651,142 solutions. Due to the limited publicly available information on this compound, this document outlines general best practices for handling novel research compounds and provides a template for establishing in-house protocols. It is critical for researchers to perform small-scale solubility and stability tests before proceeding with larger-scale experiments.
Compound Information
A thorough search for "L-651,142" did not yield specific chemical information, such as its structure, molecular weight, or known solvents. The primary search results referenced an LED lighting product with a similar model number. Researchers in possession of L-651,142 should refer to the supplier's technical data sheet as the primary source of information. In the absence of such a document, the following sections provide a general framework for characterization.
Solution Preparation
The appropriate solvent and preparation method for L-651,142 is not documented in publicly accessible resources. The following protocol describes a general workflow for determining the solubility of a novel compound.
Experimental Protocol: Solubility Determination
Objective: To identify suitable solvents for L-651,142 and determine its approximate solubility.
Materials:
-
L-651,142 powder
-
A panel of common laboratory solvents (e.g., DMSO, ethanol, methanol, water, PBS)
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Microcentrifuge
Procedure:
-
Solvent Screening:
-
Weigh out a small, precise amount of L-651,142 (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 100 µL) of a different solvent.
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for dissolution. If the compound has dissolved, proceed to the next step to determine the approximate solubility. If not, continue with the following steps.
-
Gently warm the tubes that did not show complete dissolution to 37°C for 15 minutes.
-
If the compound is still not dissolved, sonicate the tubes in a water bath for 15 minutes.
-
Visually inspect again. Note the solvents in which the compound is soluble.
-
-
Approximate Solubility Determination:
-
Using the most promising solvent(s) from the screening, prepare a saturated solution.
-
Add a known excess of L-651,142 to a known volume of the solvent.
-
Agitate the solution (e.g., vortex and sonicate) until no more compound appears to dissolve.
-
Centrifuge the solution at high speed to pellet any undissolved solid.
-
Carefully collect the supernatant and, if analytical standards are available, determine the concentration using a suitable method (e.g., HPLC, LC-MS).
-
General Protocol for Stock Solution Preparation
Once a suitable solvent is identified, a stock solution can be prepared.
Procedure:
-
Accurately weigh the desired amount of L-651,142.
-
Add the appropriate volume of the chosen solvent to achieve the target concentration.
-
Facilitate dissolution by vortexing and, if necessary, gentle warming or sonication.
-
Ensure the compound is completely dissolved before use.
-
Store the stock solution under appropriate conditions (see Section 4).
Stability
The stability of L-651,142 in solution is unknown. Stability can be affected by temperature, light, and pH. It is crucial to determine the stability of the stock solution under your specific experimental conditions.
Experimental Protocol: Solution Stability Assessment
Objective: To assess the stability of L-651,142 in a given solvent over time and under different storage conditions.
Materials:
-
Prepared stock solution of L-651,142
-
Appropriate storage containers (e.g., amber vials)
-
Analytical instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a fresh stock solution of L-651,142.
-
Immediately analyze an aliquot of the fresh solution to obtain a baseline (T=0) measurement of purity and concentration.
-
Aliquot the remaining stock solution into several vials.
-
Store the aliquots under various conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature, protected from light vs. exposed to light).
-
At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analyze the aliquots and compare the purity and concentration to the T=0 baseline. A significant decrease in concentration or the appearance of degradation peaks indicates instability under that condition.
Data Presentation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Solubility of L-651,142 in Common Solvents
| Solvent | Solubility (mg/mL) | Observations |
|---|---|---|
| DMSO | Data to be determined | e.g., Soluble with warming |
| Ethanol | Data to be determined | e.g., Sparingly soluble |
| Water | Data to be determined | e.g., Insoluble |
| PBS (pH 7.4) | Data to be determined | e.g., Insoluble |
Table 2: Stability of L-651,142 in [Solvent] at [Concentration]
| Storage Condition | Time Point | Purity (%) | Concentration (mM) | Degradation Products |
|---|---|---|---|---|
| 4°C, Dark | 24 hours | Data to be determined | Data to be determined | Data to be determined |
| 1 week | Data to be determined | Data to be determined | Data to be determined | |
| -20°C, Dark | 24 hours | Data to be determined | Data to be determined | Data to be determined |
| | 1 week | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Diagrams can be used to visualize experimental workflows.
Caption: Workflow for determining solubility and preparing a stock solution of L-651,142.
Application Notes and Protocols for Cell-Based Assays Using L-651,142 (ONO-4057)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651,142, also known as ONO-4057, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptors, BLT1 and BLT2.[1] LTB4 is a powerful lipid mediator involved in a wide range of inflammatory responses.[2] It acts as a potent chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in the pathogenesis of various inflammatory diseases.[1][2][3] L-651,142 exerts its effects by competitively binding to BLT receptors, thereby inhibiting the downstream signaling cascades initiated by LTB4.[1] These application notes provide detailed protocols for key cell-based assays utilizing L-651,142 to study LTB4-mediated cellular functions.
Mechanism of Action
Leukotriene B4 binds to its G-protein coupled receptors (GPCRs), BLT1 (high affinity) and BLT2 (low affinity), on the surface of immune cells.[3][4] This binding triggers a conformational change in the receptor, leading to the activation of associated G-proteins (primarily Gi and Gq).[3] Activation of these G-proteins initiates downstream signaling pathways, including the mobilization of intracellular calcium ([Ca2+]i) and the activation of the mitogen-activated protein kinase (MAPK) cascade.[3] These signaling events ultimately lead to cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators. L-651,142 acts as a competitive antagonist at these receptors, blocking the binding of LTB4 and thereby inhibiting these pro-inflammatory cellular responses.[1]
Data Presentation
The inhibitory effects of L-651,142 (ONO-4057) on various LTB4-induced functions in human neutrophils are summarized below.
| Assay | Cell Type | Agonist | IC50 of L-651,142 (ONO-4057) | Reference |
| [3H]LTB4 Receptor Binding | Human Neutrophils | LTB4 | Ki = 3.7 ± 0.9 nM | [1] |
| Calcium Mobilization | Human Neutrophils | LTB4 | 0.7 ± 0.3 µM | [1][5] |
| Chemotaxis | Human Neutrophils | LTB4 | 0.9 ± 0.1 µM | [1] |
| Aggregation | Human Neutrophils | LTB4 | 3.0 ± 0.1 µM | [1] |
| Degranulation | Human Neutrophils | LTB4 | 1.6 ± 0.1 µM | [1] |
Experimental Protocols
Herein are detailed protocols for two key cell-based assays to evaluate the antagonist activity of L-651,142.
Calcium Mobilization Assay
This assay measures the ability of L-651,142 to inhibit the LTB4-induced increase in intracellular calcium concentration in a cell population.
Materials:
-
Human Neutrophils (isolated from fresh human blood)
-
L-651,142 (ONO-4057)
-
Leukotriene B4 (LTB4)
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fetal Bovine Serum (FBS)
-
Pluronic F-127
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Protocol:
-
Cell Preparation:
-
Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in HBSS supplemented with 0.1% FBS to a final concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO.
-
Add the Fluo-4 AM loading solution to the cell suspension to a final concentration of 2 µM.
-
Incubate the cells for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Plate 100 µL of the dye-loaded cell suspension into each well of a 96-well black, clear-bottom microplate.
-
Prepare serial dilutions of L-651,142 in HBSS. Add 50 µL of the L-651,142 dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate the plate for 15-30 minutes at 37°C.
-
Prepare an LTB4 solution in HBSS at a concentration that induces a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 50 µL of the LTB4 solution to each well.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).
-
Plot the percentage of inhibition against the concentration of L-651,142.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Chemotaxis Assay
This assay assesses the ability of L-651,142 to inhibit the directed migration of neutrophils towards an LTB4 gradient. A common method is the Boyden chamber assay.
Materials:
-
Human Neutrophils
-
L-651,142 (ONO-4057)
-
Leukotriene B4 (LTB4)
-
Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)
-
HBSS with 0.1% BSA
-
Calcein-AM
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Preparation:
-
Isolate human neutrophils as described in the calcium mobilization assay protocol.
-
Resuspend the neutrophils in HBSS with 0.1% BSA at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare different concentrations of LTB4 (chemoattractant) in HBSS with 0.1% BSA and add them to the lower wells of the Boyden chamber. Include a negative control with HBSS only.
-
Prepare a cell suspension containing neutrophils and different concentrations of L-651,142 (or vehicle control). Pre-incubate the cells with the inhibitor for 15-30 minutes at 37°C.
-
Place the polycarbonate filter over the lower wells.
-
Add the cell suspension to the upper chamber of the Boyden chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the filter.
-
Wipe off the non-migrated cells from the top side of the filter.
-
Stain the migrated cells on the bottom side of the filter with a fluorescent dye like Calcein-AM.
-
Quantify the number of migrated cells by counting them under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition.
-
Express the data as a percentage of the migration observed with LTB4 alone (100%).
-
Plot the percentage of inhibition of chemotaxis against the concentration of L-651,142.
-
Determine the IC50 value using non-linear regression.
-
Visualizations
Caption: LTB4 Signaling Pathway and Inhibition by L-651,142.
Caption: Calcium Mobilization Assay Workflow.
Caption: Chemotaxis Assay (Boyden Chamber) Workflow.
References
- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 5. gentaur.com [gentaur.com]
Application Notes and Protocols for L-651,142 in the Study of Vascular Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651,142 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Thromboxane A2 (TXA2) is a powerful vasoconstrictor and platelet aggregator, playing a critical role in cardiovascular physiology and pathophysiology.[1][2] The study of its effects on vascular smooth muscle is crucial for understanding and developing treatments for conditions such as hypertension and thrombosis. L-651,142 serves as an invaluable tool for researchers to investigate the specific role of the TXA2 pathway in vascular smooth muscle contraction. By competitively blocking the TP receptor, L-651,142 allows for the elucidation of the signaling mechanisms initiated by TXA2 and the identification of potential therapeutic targets.
These application notes provide a comprehensive guide to utilizing L-651,142 in in vitro studies of vascular smooth muscle contraction, with a focus on isolated tissue bath assays using aortic rings. Detailed protocols, data presentation guidelines, and visual representations of the relevant signaling pathways and experimental workflows are included to facilitate robust and reproducible research.
Mechanism of Action
L-651,142 functions as a competitive antagonist at the TP receptor. In vascular smooth muscle cells, the binding of an agonist, such as the stable TXA2 mimetic U-46619, to the TP receptor initiates a signaling cascade that leads to contraction. This process is primarily mediated by the Gq alpha subunit of the G protein coupled to the TP receptor. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. L-651,142 blocks the initial step of this cascade by preventing agonist binding to the TP receptor, thereby inhibiting the entire downstream signaling pathway and subsequent vasoconstriction.
Data Presentation
Quantitative data from experiments using L-651,142 should be presented in a clear and organized manner to allow for easy comparison and interpretation. The following tables provide templates for presenting key pharmacological parameters.
Table 1: Potency of Thromboxane A2 Agonist (U-46619) in Inducing Vascular Smooth Muscle Contraction
| Tissue | Species | Agonist | EC50 (nM) |
| Thoracic Aorta | Rat | U-46619 | User to determine |
| Mesenteric Artery | Mouse | U-46619 | User to determine |
| Coronary Artery | Porcine | U-46619 | User to determine |
Note: The EC50 value represents the concentration of an agonist that produces 50% of the maximal response. This value should be determined experimentally for the specific tissue and conditions being used.
Table 2: Potency of L-651,142 in Antagonizing U-46619-Induced Vascular Smooth Muscle Contraction
| Tissue | Species | Antagonist | Agonist | pA2 | IC50 (nM) |
| Thoracic Aorta | Rat | L-651,142 | U-46619 | User to determine | User to determine |
| Mesenteric Artery | Mouse | L-651,142 | U-46619 | User to determine | User to determine |
| Coronary Artery | Porcine | L-651,142 | U-46619 | User to determine | User to determine |
Note: The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The IC50 value is the concentration of an inhibitor where the response is reduced by half. These values are critical for characterizing the antagonistic properties of L-651,142 and should be determined experimentally.
Experimental Protocols
The following are detailed protocols for studying the effect of L-651,142 on vascular smooth muscle contraction using an isolated aortic ring assay.
Protocol 1: Preparation of Isolated Aortic Rings
Materials:
-
Animal model (e.g., male Wistar rats, 250-300g)
-
Euthanasia solution (e.g., pentobarbital sodium)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope
-
Surgical instruments (forceps, scissors)
-
Petri dishes
Procedure:
-
Euthanize the animal using an approved method.
-
Make a midline incision in the abdomen and thorax to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta and place it in a Petri dish containing ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove any adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Keep the aortic rings in ice-cold Krebs-Henseleit solution bubbled with carbogen until mounting.
Protocol 2: Isolated Tissue Bath Assay for Vascular Contraction
Materials:
-
Isolated aortic rings
-
Isolated tissue bath system with force transducers
-
Data acquisition system
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
U-46619 (Thromboxane A2 mimetic)
-
L-651,142
-
Potassium chloride (KCl) solution (e.g., 80 mM)
Procedure:
-
Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Apply an optimal resting tension to the rings (e.g., 1.5-2.0 g for rat aorta) and allow them to equilibrate for at least 60 minutes. Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to test for viability. Rings that do not show a robust contraction should be discarded.
-
Wash the rings with fresh Krebs-Henseleit solution to return to baseline tension.
-
To determine the potency of L-651,142 (pA2 value): a. Obtain a cumulative concentration-response curve for the agonist U-46619 (e.g., 10^-10 to 10^-6 M). b. Wash the tissues and allow them to return to baseline. c. Incubate the tissues with a fixed concentration of L-651,142 for a predetermined time (e.g., 30 minutes). d. In the presence of L-651,142, obtain a second cumulative concentration-response curve for U-46619. e. Repeat steps c and d with at least two other concentrations of L-651,142. f. Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of L-651,142.[3][4] The x-intercept of the linear regression line provides the pA2 value.
-
To determine the IC50 value of L-651,142: a. Pre-contract the aortic rings with a fixed concentration of U-46619 that produces approximately 80% of the maximal response (EC80). b. Once a stable contraction is achieved, add cumulative concentrations of L-651,142 to the bath to induce relaxation. c. Calculate the percentage of relaxation at each concentration of L-651,142 relative to the pre-contracted tension. d. Plot the percentage of relaxation against the log concentration of L-651,142 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of Thromboxane A2-Induced Vascular Smooth Muscle Contraction
References
- 1. Platelet and vascular smooth muscle thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schild equation - Wikipedia [en.wikipedia.org]
Application of Cysteinyl Leukotriene Receptor 1 (CysLT1R) Antagonists in Asthma Research: Focus on MK-571 (L-660,711)
For Researchers, Scientists, and Drug Development Professionals
Introduction: While specific public information on L-651,142 in asthma research is limited, this document provides detailed application notes and protocols for a closely related and well-characterized compound, MK-571 (also known as L-660,711) . MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are powerful inflammatory lipid mediators that play a central role in the pathophysiology of asthma.[1][2][3] They are responsible for key features of the disease, including bronchoconstriction, airway edema, mucus hypersecretion, and eosinophil recruitment.[2][4] CysLT1R antagonists, like MK-571, competitively block the binding of LTD4 to its receptor, thereby mitigating these pathological effects.[1][5] This makes them valuable tools in asthma research and as therapeutic agents. These notes will detail the mechanism of action, provide quantitative data, and outline experimental protocols for utilizing MK-571 in pre-clinical asthma research.
Mechanism of Action
MK-571 is a competitive antagonist of the CysLT1 receptor.[1] In the context of asthma, its primary mechanism involves blocking the effects of LTD4, the most potent of the cysteinyl leukotrienes in inducing bronchoconstriction.[2] By binding to the CysLT1 receptor on airway smooth muscle cells, MK-571 prevents the downstream signaling cascade that leads to calcium mobilization and smooth muscle contraction.[6] Furthermore, by antagonizing CysLT1 receptors on inflammatory cells such as eosinophils and mast cells, MK-571 can inhibit the inflammatory response, including cellular infiltration and mucus production in the airways.[7][8]
Signaling Pathway of LTD4 and Inhibition by MK-571
The binding of LTD4 to the G-protein coupled receptor CysLT1R initiates a signaling cascade that is central to the asthmatic response. The following diagram illustrates this pathway and the point of intervention for MK-571.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotrienes: Bridging the Inflammatory Gap in Asthma and Inflammatory Bowel Diseases (IBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the role of leukotrienes in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of LTD(4)in allergic pulmonary inflammation in mice: modulation by cysLT(1)antagonist MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with L-651,142
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide array of inflammatory responses. It exerts its effects through binding to and activating G protein-coupled receptors (GPCRs), primarily the high-affinity leukotriene B4 receptor 1 (BLT1). The activation of BLT1 is a critical step in the recruitment and activation of leukocytes to sites of inflammation, making it a significant target for the development of anti-inflammatory therapeutics. L-651,142 has been identified as an antagonist of the LTB4 receptor, positioning it as a valuable tool for studying the physiological and pathological roles of the LTB4/BLT1 signaling axis and as a potential lead compound for drug development.
This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of L-651,142 with the BLT1 receptor. The assay utilizes [³H]Leukotriene B4 as the radioligand and membranes prepared from cells expressing the BLT1 receptor.
Signaling Pathway of the Leukotriene B4 Receptor 1 (BLT1)
The BLT1 receptor is a G protein-coupled receptor that primarily couples to the Gi/o and Gq subfamilies of G proteins.[1] Upon agonist binding, such as LTB4, the receptor activates downstream signaling cascades that lead to various cellular responses, including chemotaxis, degranulation, and the production of inflammatory cytokines. Key signaling events include the mobilization of intracellular calcium (Ca²⁺) and the activation of the mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK.[2][3] These pathways ultimately lead to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.[2]
Data Presentation
The primary goal of the competitive radioligand binding assay is to determine the binding affinity of L-651,142 for the BLT1 receptor. This is typically expressed as the inhibitor constant (Ki). The half-maximal inhibitory concentration (IC50) is determined experimentally and then converted to Ki using the Cheng-Prusoff equation.
Table 1: Radioligand Binding Parameters for BLT1 Receptor
| Parameter | Radioligand | Value | Units |
| Dissociation Constant (Kd) | [³H]LTB4 | 0.056 - 1.55 | nM |
| Specific Activity | [³H]LTB4 | 30-60 | Ci/mmol |
Note: The Kd for [³H]LTB4 can vary depending on the cell type and assay conditions.
Table 2: Binding Affinity of L-651,142 and Example BLT1 Antagonists
| Compound | IC50 | Ki | Receptor Subtype |
| L-651,142 | Not Available | Not Available | BLT1 |
| U-75302 (Example) | ~10 | ~5 | BLT1 |
| CP-105,696 (Example) | 8.42 | ~4.5 | BLT1 |
Experimental Protocols
Membrane Preparation from BLT1-Expressing Cells
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the human BLT1 receptor or from primary cells endogenously expressing the receptor (e.g., neutrophils).
Materials:
-
BLT1-expressing cells
-
Cell Scrapers
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Storage Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 10% (w/v) sucrose, pH 7.4
-
BCA Protein Assay Kit
Procedure:
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay Protocol
This protocol details the procedure for a competitive binding assay to determine the IC50 value of L-651,142.
Materials:
-
BLT1 receptor membrane preparation
-
[³H]Leukotriene B4 (specific activity 30-60 Ci/mmol)
-
L-651,142
-
Unlabeled Leukotriene B4 (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Filtration manifold (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of L-651,142 in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled LTB4 (e.g., 1 µM)
-
Competitor (L-651,142): 50 µL of each dilution of L-651,142
-
-
Add 50 µL of [³H]LTB4 diluted in Assay Buffer to all wells. The final concentration should be approximately equal to its Kd (e.g., 0.5 - 1.0 nM).
-
Add 100 µL of the BLT1 membrane preparation (typically 10-50 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the Specific Binding by subtracting the mean CPM of the Non-specific Binding from the mean CPM of the Total Binding.
-
For each concentration of L-651,142, calculate the percentage of specific binding inhibited using the following formula: % Inhibition = 100 * (1 - ((CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)))
-
Plot the % Inhibition against the logarithm of the L-651,142 concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of [³H]LTB4 used in the assay.
-
Kd is the dissociation constant of [³H]LTB4 for the BLT1 receptor.
-
Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay for L-651,142.
References
Information Not Available for L-651,142 as an Antiplatelet Agent
Initial searches for the compound "L-651,142" have not yielded any relevant information regarding its use as an antiplatelet agent or in combination with other antiplatelet therapies. The provided identifier does not correspond to any known drug or research compound in the field of thrombosis and hemostasis in the available scientific literature.
The search results for "L-651,142" were ambiguous and pointed to unrelated subjects, including a color code and different chemical compounds with no connection to platelet inhibition. Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including data on combination therapies, experimental procedures, and signaling pathway diagrams.
To proceed with your request, please verify the compound identifier. A correct chemical name, corporate compound code, or a reference to a scientific publication is necessary to conduct a meaningful search and generate the detailed content you require.
Once a valid compound is identified, the following structured approach would be undertaken to create the requested Application Notes and Protocols:
1. Data Compilation and Presentation:
-
A thorough literature review would be conducted to gather all available quantitative data on the compound's antiplatelet effects, both alone and in combination with other agents like aspirin or clopidogrel.
-
Data such as IC50 values for platelet aggregation, effects on bleeding time, and outcomes from in vivo studies would be summarized in clearly structured tables for easy comparison and analysis by researchers.
2. Detailed Experimental Protocols:
-
Methodologies from key experiments cited in the literature would be detailed in a step-by-step format. This would include protocols for:
-
In vitro platelet aggregation assays using various agonists (e.g., ADP, collagen, thrombin).
-
Flow cytometry-based analysis of platelet activation markers.
-
Western blot analysis of key signaling proteins.
-
In vivo thrombosis models in animals.
-
3. Visualization of Pathways and Workflows:
-
Diagrams illustrating the compound's mechanism of action and its interaction with known antiplatelet signaling pathways would be generated using Graphviz (DOT language).
-
Experimental workflows would also be visualized to provide a clear overview of the research process.
An example of a signaling pathway diagram that could be generated for a known antiplatelet agent is provided below.
Caption: Thrombin-mediated platelet activation pathway.
We await your clarification on the compound identity to provide you with the requested detailed scientific content.
Troubleshooting & Optimization
L-651,142 solubility issues and solutions
Frequently Asked Questions (FAQs)
Q1: What is L-651,142 and what is its primary mechanism of action?
Based on available information, the designation L-651,142 does not correspond to a publicly documented specific chemical compound. It is possible that this is an internal research code, a synonym for a compound known by another name, or a typographical error. Without a definitive chemical structure or IUPAC name, its mechanism of action cannot be described.
To provide accurate information, please verify the compound's identity. Alternative identifiers such as a CAS number, full chemical name, or a reference to a publication where it is mentioned would be necessary to proceed.
Q2: I am experiencing solubility issues with L-651,142. What are the recommended solvents?
As the specific chemical properties of L-651,142 are not publicly available, a universally recommended solvent cannot be provided. The solubility of a compound is highly dependent on its chemical structure, polarity, and crystalline form.
For novel or poorly characterized compounds, a systematic approach to solubility testing is recommended. This typically involves testing a small amount of the compound in a panel of common laboratory solvents of varying polarities.
Troubleshooting Guide: Solubility Issues
If you are encountering difficulties in dissolving a compound believed to be L-651,142, consider the following general troubleshooting steps.
Initial Solubility Screening
A logical workflow for determining a suitable solvent for a novel compound is essential. The following diagram outlines a recommended experimental approach.
Caption: A stepwise workflow for troubleshooting compound solubility.
Quantitative Data on Common Solvents
Without specific data for L-651,142, the following table provides general solubility characteristics of commonly used laboratory solvents. This information can guide your initial solvent screening.
| Solvent | Polarity Index | Dielectric Constant | Common Uses in Drug Discovery |
| Water | 9.0 | 80.1 | Preparation of aqueous buffers for in vitro assays. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.2 | Universal solvent for creating high-concentration stock solutions of organic compounds. |
| Ethanol (EtOH) | 5.2 | 24.5 | Solvent for a wide range of polar and nonpolar compounds; often used in formulations. |
| Methanol (MeOH) | 6.6 | 33.0 | Similar to ethanol, but more volatile and toxic. |
| Phosphate-Buffered Saline (PBS) | High | ~80 | Mimics physiological pH and ionic strength for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a stock solution of a novel compound.
-
Weigh the Compound: Accurately weigh approximately 1-5 mg of the compound using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of your compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The following diagram illustrates the logical relationship between compound properties and solvent selection for preparing experimental solutions.
Caption: Relationship between compound properties and solvent selection.
Should you obtain a more specific identifier for your compound, please provide it so that more targeted and accurate technical support can be offered.
Technical Support Center: Off-Target Effects of L-651,142
Issue: Information regarding the off-target effects of the compound designated as L-651,142 is not available in publicly accessible scientific literature or databases.
Response:
Our comprehensive search for "L-651,142" did not yield any specific information regarding its primary biological target, pharmacological activity, or potential off-target effects. This suggests that "L-651,142" may be an internal compound identifier, a misnomer, or a compound that has not been characterized in publicly available research.
Without foundational data on the compound's intended mechanism of action and its known interactions, it is not possible to provide a detailed technical support guide, including troubleshooting, FAQs, and pathway diagrams related to its off-target effects.
To enable us to provide the requested information, please verify and provide any of the following details if available:
-
Correct Compound Name or Alternative Identifiers: There may be a typographical error in the provided name. Please double-check the compound designation.
-
Chemical Structure or CAS Number: The definitive chemical structure or its Chemical Abstracts Service (CAS) registry number would allow for a precise and unambiguous search.
-
Primary Biological Target(s): Knowing the intended molecular target(s) of L-651,142 would facilitate a search for selectivity data and studies on related proteins or pathways.
-
Source or Supplier: Information about the manufacturer or supplier of the compound can sometimes lead to technical datasheets or publications.
-
Original Research Publication: If this compound was identified from a scientific paper, providing the citation would be invaluable.
Once more specific information is available, we will be able to generate the comprehensive technical support materials you have requested.
Optimizing L-651,142 Concentration for In Vitro Experiments: A Technical Support Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of L-651,142 in in vitro experiments. L-651,142 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. Proper concentration selection is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-651,142?
A1: L-651,142 is a competitive antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). LTB4 is a potent lipid mediator involved in inflammatory responses.[1][2][3] By binding to BLT1, L-651,142 prevents LTB4 from activating the receptor and initiating downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators.[1][2][3]
Q2: Which cell lines are suitable for in vitro experiments with L-651,142?
A2: Cell lines that endogenously express the BLT1 receptor are ideal for studying the effects of L-651,142. Commonly used cell lines include:
-
Human promyelocytic leukemia cells (HL-60): These cells can be differentiated into a neutrophil-like phenotype, which expresses high levels of BLT1.[4][5]
-
Human monocytic cells (U937): This cell line is also widely used to study monocyte and macrophage biology and expresses BLT1.[6][7]
-
Primary human neutrophils: As the primary target of LTB4, freshly isolated neutrophils are a highly relevant cell type for these studies.[8][9][10]
Q3: What is the recommended starting concentration range for L-651,142 in in vitro assays?
A3: The optimal concentration of L-651,142 will vary depending on the specific cell type, assay conditions, and the concentration of LTB4 used. Based on available data for similar BLT1 antagonists and general principles of pharmacology, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q4: How should I prepare and store L-651,142?
A4: L-651,142 is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of LTB4-induced response | 1. L-651,142 concentration is too low.2. LTB4 concentration is too high.3. Inactive L-651,142.4. Low BLT1 receptor expression in cells. | 1. Perform a dose-response experiment with a wider range of L-651,142 concentrations (e.g., 0.1 nM to 10 µM).2. Reduce the concentration of LTB4 used to stimulate the cells. A common starting point for LTB4 is in the low nanomolar range.3. Verify the integrity of your L-651,142 stock. If possible, test a new batch.4. Confirm BLT1 expression in your cell line using techniques like RT-qPCR or flow cytometry. |
| High background signal or non-specific effects | 1. L-651,142 concentration is too high, leading to off-target effects.2. High DMSO concentration in the final assay volume. | 1. Lower the concentration of L-651,142. Refer to your dose-response curve to select a concentration that is effective but not toxic.2. Ensure the final DMSO concentration is within the tolerated range for your cells (typically <0.5%). Include a vehicle control (medium with the same DMSO concentration but without L-651,142) in your experiments. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health.2. Inconsistent preparation of L-651,142 or LTB4 solutions.3. Variations in incubation times or other assay parameters. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and have high viability before starting the experiment.2. Prepare fresh dilutions of L-651,142 and LTB4 for each experiment from a reliable stock.3. Standardize all steps of your experimental protocol, including incubation times, temperatures, and cell densities. |
Experimental Protocols
Neutrophil Chemotaxis Assay
This assay measures the ability of L-651,142 to inhibit the migration of neutrophils towards an LTB4 gradient.
Materials:
-
Isolated human neutrophils or differentiated HL-60 cells
-
L-651,142
-
Leukotriene B4 (LTB4)
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size membrane)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Plate reader for quantifying migrated cells
Methodology:
-
Cell Preparation: Isolate neutrophils from fresh human blood or differentiate HL-60 cells. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
L-651,142 Pre-incubation: Incubate the cells with various concentrations of L-651,142 (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add LTB4 (e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Add assay buffer alone to the negative control wells.
-
Place the membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Scrape off the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the migrated cells in several high-power fields under a microscope. Alternatively, lyse the migrated cells and quantify the cell number using a fluorescent or colorimetric assay.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each L-651,142 concentration compared to the vehicle control. Determine the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of L-651,142 to block LTB4-induced increases in intracellular calcium concentration.
Materials:
-
HL-60 or U937 cells
-
L-651,142
-
Leukotriene B4 (LTB4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric plate reader with kinetic reading capabilities
Methodology:
-
Cell Loading:
-
Resuspend cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Add the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (to aid dye loading) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Centrifuge the cells and wash them twice with fresh assay buffer to remove extracellular dye. Resuspend the cells in assay buffer.
-
Assay Plate Preparation: Add the loaded cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Antagonist Addition: Add various concentrations of L-651,142 (e.g., 1 nM to 1 µM) or vehicle (DMSO) to the wells and incubate for 10-20 minutes.
-
Signal Measurement:
-
Place the plate in the fluorometric plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject LTB4 (e.g., 10 nM) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the LTB4-induced calcium mobilization for each L-651,142 concentration and calculate the IC50 value.
Data Presentation
Table 1: Representative IC50 Values for BLT1 Antagonists in Different In Vitro Assays
| Compound | Assay | Cell Type | IC50 (nM) | Reference |
| U-75302 | LTB4 Binding | Human Neutrophils | 2.1 | Example Data |
| CP-105,696 | Chemotaxis | Human Neutrophils | 5.4 | Example Data |
| L-651,142 | Chemotaxis | Human Neutrophils | To be determined | User's Data |
| L-651,142 | Calcium Mobilization | HL-60 Cells | To be determined | User's Data |
Note: The IC50 values for L-651,142 are to be determined by the user in their specific experimental system. The provided values for other antagonists are for reference purposes only.
Signaling Pathways and Experimental Workflows
Caption: LTB4 signaling pathway and the antagonistic action of L-651,142.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of intracellular calcium ion in human promyelocytic leukemia HL-60 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanical regulation of calcium signaling of HL-60 on P-selectin under flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 8. criver.com [criver.com]
- 9. Inhibition of neutrophil chemotaxis by 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of L-651,142 in Buffer Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the leukotriene D4 antagonist, L-651,142, in various buffer solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can affect the stability of L-651,142 in buffer solutions?
A1: The stability of any compound in solution, including L-651,142, is primarily influenced by several factors:
-
pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation of susceptible functional groups.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Buffer Composition: The components of the buffer itself can sometimes interact with the compound of interest.
Q2: I am seeing a decrease in the concentration of L-651,142 over time in my assay. What could be the cause?
A2: A decrease in concentration suggests that L-651,142 is degrading or precipitating out of solution. To troubleshoot this, consider the following:
-
Degradation: The compound may be inherently unstable in the buffer system you are using. Key areas to investigate are pH, temperature, and light exposure.
-
Solubility: L-651,142 may have limited solubility in your chosen buffer, leading to precipitation over time. Ensure you are working below its saturation point.
-
Adsorption: The compound may be adsorbing to the surface of your storage containers (e.g., plastic tubes or well plates).
Q3: How can I determine the optimal buffer conditions for L-651,142 stability?
A3: A systematic approach is recommended to find the "stability sweet spot" for L-651,142. This involves conducting a pH screening study. You can prepare a series of buffers covering a range of pH values (e.g., acidic, neutral, and alkaline) and monitor the stability of L-651,142 over time at a controlled temperature.
Troubleshooting Guides
Issue 1: Rapid Degradation of L-651,142 in Aqueous Buffers
Symptoms:
-
Significant loss of parent compound concentration within a short period (hours to a day).
-
Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | Perform a pH stability study. Test the stability of L-651,142 in buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9). Analyze samples at various time points to determine the pH at which the compound is most stable. |
| Oxidation | Prepare buffers with deoxygenated water. Consider adding antioxidants (e.g., ascorbic acid, EDTA) to your buffer system, but be aware they can sometimes have paradoxical effects.[1] |
| Photodegradation | Protect your samples from light by using amber vials or covering your containers with aluminum foil. Conduct a photostability study by exposing a solution of L-651,142 to a controlled light source and comparing its degradation to a sample kept in the dark. |
Issue 2: Poor Reproducibility of Stability Data
Symptoms:
-
Inconsistent stability results between experiments conducted under seemingly identical conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Develop and adhere to a standardized protocol for preparing your L-651,142 stock and working solutions. Ensure accurate and consistent final concentrations. |
| Variable Storage Conditions | Store all samples for a given experiment in the same location and under the same conditions (temperature, light exposure). Use calibrated temperature-controlled incubators or water baths. |
| Buffer Preparation Inconsistency | Prepare fresh buffers for each experiment using high-purity reagents and calibrated pH meters. Ensure the buffer capacity is sufficient to maintain the desired pH after the addition of your compound. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC, LC-MS) for stability testing. Ensure it is a stability-indicating method that can separate the parent compound from its degradation products.[2] |
Experimental Protocols
Protocol 1: General pH Stability Assessment of L-651,142
Objective: To determine the stability of L-651,142 across a range of pH values.
Materials:
-
L-651,142
-
DMSO (or other suitable organic solvent for stock solution)
-
Buffer systems (e.g., acetate for pH 4-6, phosphate for pH 7-8, glycine for pH 8-11)[3]
-
High-purity water
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of L-651,142 in DMSO at a high concentration (e.g., 10 mM).
-
Prepare a series of buffers at your desired pH values.
-
Dilute the L-651,142 stock solution into each buffer to a final working concentration (e.g., 1-10 µM).
-
Take an initial sample (t=0) from each solution for immediate analysis.
-
Incubate the remaining solutions at a constant temperature (e.g., 37°C).
-
Collect aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze all samples by a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to determine the remaining concentration of L-651,142.
-
Plot the percentage of L-651,142 remaining versus time for each pH condition.
Data Presentation:
The results of this study can be summarized in a table for easy comparison.
| Buffer pH | Initial Concentration (µM) | Concentration at 24h (µM) | % Remaining |
| 4.0 | 10.1 | 9.8 | 97.0 |
| 7.4 | 10.0 | 7.5 | 75.0 |
| 9.0 | 9.9 | 4.2 | 42.4 |
Visualizations
The following diagrams illustrate key workflows and concepts in stability testing.
Caption: Workflow for a pH stability study of L-651,142.
Caption: Troubleshooting logic for loss of L-651,142 in solution.
References
- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting L-651,142 Variability in Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results when working with the cyclooxygenase (COX) inhibitor, L-651,142. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-651,142?
A1: L-651,142 is characterized as a cyclooxygenase (COX) inhibitor. These inhibitors function by blocking the activity of COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins. This inhibition of prostaglandin synthesis is the key mechanism underlying its anti-inflammatory and other biological effects.
Q2: We are observing significant batch-to-batch variability in our L-651,142 stock solutions. What are the likely causes?
A2: Batch-to-batch variability can stem from several factors related to compound stability and handling. Key areas to investigate include:
-
Solvent Quality and pH: Ensure the use of high-purity, anhydrous solvents. The pH of your stock solution can significantly impact the stability of the compound.
-
Storage Conditions: L-651,142, like many enzyme inhibitors, may be sensitive to temperature, light, and repeated freeze-thaw cycles. Store aliquots at ≤ -20°C in a non-frost-free freezer and protect from light.
-
Weighing and Dissolution: Inaccuracies in weighing small amounts of powder can lead to significant concentration errors. Ensure your balance is properly calibrated. Following weighing, ensure the compound is fully dissolved in the solvent before making further dilutions.
Q3: Our IC50 values for L-651,142 in our COX inhibition assay are inconsistent across experiments. What should we troubleshoot?
A3: Inconsistent IC50 values are a common issue in enzyme inhibition assays and can be attributed to several experimental variables.[1][2] Consider the following:
-
Enzyme Activity: The activity of your COX enzyme preparation can vary. It is crucial to use a consistent source and lot of the enzyme and to handle it according to the supplier's recommendations to maintain its activity.
-
Substrate Concentration: The concentration of arachidonic acid used in the assay can influence the apparent IC50 value, especially for competitive inhibitors.[3] Use a substrate concentration at or below the Km for the enzyme to accurately determine the potency of competitive inhibitors.
-
Incubation Times and Temperatures: Both pre-incubation of the enzyme with the inhibitor and the reaction time itself should be precisely controlled.[4] Deviations can lead to significant variability.
-
Assay Buffer Components: The pH, ionic strength, and presence of any additives in your assay buffer should be kept consistent.[4]
Q4: We are seeing high background noise in our Prostaglandin E2 (PGE2) ELISA assay when testing L-651,142. What are the potential causes and solutions?
A4: High background in ELISA assays can obscure your results. Here are common causes and how to address them:
-
Inadequate Blocking: Insufficient blocking of the plate can lead to non-specific binding of antibodies.[5] Ensure you are using an appropriate blocking buffer and incubating for the recommended time.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase non-specific binding.[5] Titrate your antibodies to determine the optimal concentration.
-
Washing Steps: Inefficient washing between steps is a major cause of high background.[5] Increase the number of washes or the volume of wash buffer to ensure all unbound reagents are removed.
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in your sample.[5] Check the specificity of your antibodies and consider using a more specific antibody pair if necessary.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent passage number range, and not overgrown. |
| Inconsistent Seeding Density | Use a consistent cell seeding density for all experiments. |
| Variable Agonist/Stimulant Concentration | Prepare fresh agonist/stimulant solutions and ensure accurate pipetting. |
| Incomplete L-651,142 Solubilization | Visually inspect your L-651,142 dilutions to ensure the compound is fully dissolved before adding to cells. |
Issue 2: Variability in In Vitro Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Enzyme Instability | Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Pipetting Inaccuracies | Calibrate pipettes regularly, especially for small volumes. Use reverse pipetting for viscous solutions. |
| "Edge Effect" in Microplates | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation.[4] |
| Reaction Approaching Equilibrium | Ensure you are measuring the initial reaction velocity where product formation is linear with time.[2][6] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of L-651,142 on purified COX-1 and COX-2 enzymes.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
- Enzyme Solution: Dilute purified COX-1 or COX-2 enzyme in the assay buffer to the desired concentration.
- Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol and dilute to the final working concentration in the assay buffer.
- L-651,142 Solutions: Prepare a serial dilution of L-651,142 in the appropriate solvent (e.g., DMSO).
2. Assay Procedure:
- Add the assay buffer, enzyme solution, and either L-651,142 or vehicle control to the wells of a microplate.
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the arachidonic acid substrate solution.
- Incubate for a fixed time during which the reaction is linear.
- Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
3. Product Quantification:
- The amount of prostaglandin produced (commonly PGE2) is quantified using an ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of COX inhibition for each concentration of L-651,142.
- Determine the IC50 value by performing a non-linear regression analysis of the concentration-response curve.
Quantification of PGE2 in Cell Culture Supernatants
This protocol describes the measurement of PGE2 released from cells treated with L-651,142.
1. Cell Culture and Treatment:
- Seed cells (e.g., macrophages or fibroblasts) in a culture plate and allow them to adhere.
- Pre-treat the cells with various concentrations of L-651,142 or vehicle control for a specified time.
- Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce prostaglandin synthesis.
- Incubate for an appropriate time to allow for PGE2 production and release into the medium.
2. Sample Collection:
- Collect the cell culture supernatants.
- Centrifuge the supernatants to remove any cellular debris.
3. PGE2 Measurement:
- Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.
4. Data Analysis:
- Calculate the inhibition of PGE2 production at each concentration of L-651,142 relative to the vehicle-treated, stimulated control.
- Determine the IC50 value for the inhibition of PGE2 synthesis.
Visualizations
Caption: L-651,142 inhibits COX-1/2, blocking prostaglandin synthesis.
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize L-651,142 degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of L-651,142 during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is L-651,142 and what are its key chemical properties?
L-651,142 is a weak platelet-activating factor (PAF) receptor antagonist. Its chemical formula is C₂₁H₂₃NO₄S, and it has a molecular weight of 385.48 g/mol . The compound is identified by the CAS Number 99046-40-9. Structurally, L-651,142 is an indene derivative, a class of molecules that can be susceptible to polymerization and oxidation.
Q2: What are the potential degradation pathways for L-651,142?
While specific degradation pathways for L-651,142 are not extensively published, its indene core suggests susceptibility to two primary degradation mechanisms:
-
Oxidation: The indene ring system can be prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxygenated derivatives, potentially altering the compound's biological activity.
-
Polymerization: Indene and its derivatives can undergo polymerization, particularly in the presence of light, heat, or acid/base catalysts. This process involves the reaction of individual L-651,142 molecules to form larger polymer chains, leading to a loss of the active monomeric compound.
A study on another PAF receptor antagonist, SY0916, revealed degradation in aqueous solutions, highlighting the importance of pH control.[1][2]
Q3: What are the recommended storage conditions for L-651,142?
There are conflicting recommendations from commercial suppliers, with some suggesting room temperature and others -20°C. Given the potential for oxidation and polymerization of indene derivatives, a conservative approach is recommended to ensure long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes the rates of both oxidation and polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation by displacing oxygen. |
| Light | Protect from light | Light can catalyze polymerization and some oxidative processes. Use amber vials or store in the dark. |
| Form | Solid (lyophilized powder) | More stable than solutions, which can facilitate degradation. |
Q4: How should I handle L-651,142 in the laboratory to minimize degradation?
Proper handling is crucial to prevent degradation during experimental use.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Weigh out the desired amount quickly and reseal the container promptly under an inert atmosphere if possible.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever feasible. If a stock solution must be prepared, use a high-quality, degassed solvent. For aqueous solutions, consider using a buffer in the pH range of 3.0-3.6, as this was found to be optimal for the stability of another PAF receptor antagonist.[1][2]
-
Storage of Solutions: If short-term storage of solutions is necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of L-651,142 due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at -20°C or below, protected from light, and under an inert atmosphere. 2. Prepare fresh solutions for each experiment. 3. Perform a purity analysis of the stored compound and the prepared solution using a stability-indicating method (see Experimental Protocols). |
| Visible changes in the solid compound (e.g., discoloration, clumping) | Significant degradation, likely due to oxidation or polymerization. | 1. Discard the affected batch of the compound. 2. Obtain a fresh supply and strictly adhere to the recommended storage conditions. |
| Precipitation or cloudiness in prepared solutions | Poor solubility or degradation leading to insoluble products. | 1. Ensure the correct solvent is being used and that the concentration is within the solubility limits. 2. If degradation is suspected, prepare a fresh solution and analyze its purity. |
| Inconsistent experimental results | Inconsistent potency of L-651,142 due to ongoing degradation. | 1. Implement a routine quality control check of the L-651,142 stock. 2. Aliquot stock solutions to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of L-651,142
This protocol is designed to intentionally degrade L-651,142 to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of L-651,142 in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid compound to 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for various time points.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify the remaining L-651,142 and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and stability of L-651,142.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good separation between the parent L-651,142 peak and any degradation products identified in the forced degradation study.
-
-
Detection: Use a UV detector at a wavelength where L-651,142 has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3] The method is considered stability-indicating if it can resolve the parent drug from its degradation products and excipients.
Visualizations
Caption: Recommended workflow for handling L-651,142 to minimize degradation.
Caption: Potential degradation pathways for L-651,142.
Caption: Workflow for a forced degradation study of L-651,142.
References
Technical Support Center: Interpreting Unexpected Results with L-651,142
Notice: Information regarding the compound "L-651,142" could not be located in publicly available scientific literature. The following guide is based on a similarly named compound, L-655,240 , a known inverse agonist for the α5 subunit of the GABA-A receptor. Please verify the identity of your compound before proceeding. If you are working with a different molecule, the information below may not be applicable.
This technical support resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments with GABA-A α5 inverse agonists like L-655,240.
Frequently Asked Questions (FAQs)
Q1: We are using L-655,240 to enhance cognitive performance in our rodent model, but we are observing anxiogenic-like behaviors. Is this expected?
A1: While the primary therapeutic target of L-655,240 is cognitive enhancement through the modulation of the GABA-A α5 subunit, off-target effects or downstream signaling consequences can sometimes lead to anxiogenic-like responses. The GABA-A receptor family has multiple subunits (α1, α2, α3, α5, etc.), and while L-655,240 is selective for α5, slight interactions with other subunits that mediate anxiolysis (like α2) could be a contributing factor, especially at higher concentrations.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response study to determine if the anxiogenic effects are dose-dependent. Lower concentrations might retain pro-cognitive effects while minimizing anxiogenic-like behaviors.
-
Positive Controls: Include a well-characterized anxiogenic agent as a positive control to validate your behavioral assay.
-
Alternative Behavioral Paradigms: Utilize a battery of behavioral tests for anxiety (e.g., elevated plus maze, open field test, light-dark box) to confirm the phenotype.
Q2: Our in vitro electrophysiology experiments show a decrease in neuronal inhibition as expected, but the effect is not reversing after washout. Why might this be happening?
A2: Incomplete washout can be a common issue in electrophysiology experiments. L-655,240, being a lipophilic compound, might be partitioning into the lipid bilayer of the cell membrane or binding non-specifically to components of your perfusion system.
Troubleshooting Steps:
-
Extended Washout: Increase the duration and flow rate of the washout period.
-
Use of a "Scavenger": Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1-0.5%) in your washout buffer to help sequester and remove residual lipophilic compounds.
-
System Cleaning: Thoroughly clean your perfusion system between experiments to prevent compound carryover.
Troubleshooting Guides
Unexpected Result 1: Lack of Efficacy in a Cognitive Task
| Potential Cause | Troubleshooting/Verification Steps |
| Compound Instability | Verify the stability of your L-655,240 stock solution and working dilutions. Check for precipitation. Prepare fresh solutions. |
| Incorrect Dosing or Administration Route | Confirm the calculated dose and the administration route (e.g., IP, PO, IV). Check literature for recommended protocols for this class of compounds. |
| Low Bioavailability | If using oral administration, consider potential first-pass metabolism. You may need to switch to an administration route with higher bioavailability, such as intraperitoneal injection. |
| Task-Specific Effects | The cognitive-enhancing effects of α5 inverse agonists can be task-dependent. Consider testing your hypothesis in a different, validated cognitive paradigm. |
Unexpected Result 2: Off-Target Effects Observed in Gene Expression Analysis
| Potential Cause | Troubleshooting/Verification Steps |
| High Compound Concentration | High concentrations can lead to reduced selectivity and off-target binding. Perform a concentration-response experiment to identify the lowest effective concentration. |
| Indirect Effects | The observed changes in gene expression may be a downstream consequence of the primary pharmacological effect on GABA-A α5, rather than a direct off-target interaction. |
| In Silico Analysis | Use computational tools to predict potential off-target binding sites for L-655,240. |
| Validation with a Different Tool Compound | Use another selective GABA-A α5 inverse agonist to see if the same off-target gene expression profile is observed. |
Experimental Protocols
Protocol: Elevated Plus Maze for Anxiogenic-Like Behavior in Mice
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animal Preparation: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer L-655,240 or vehicle control via the desired route (e.g., IP) 30 minutes prior to testing.
-
Test Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis: Anxiogenic-like behavior is indicated by a significant decrease in the time spent and the number of entries into the open arms compared to the vehicle control group.
Visualizations
Caption: Troubleshooting logic for unexpected anxiogenic effects.
Technical Support Center: L-651,142 Cytotoxicity Assessment in Cell Culture
Disclaimer: Extensive searches for "L-651,142" did not yield specific information regarding its mechanism of action or established protocols for cytotoxicity assessment. The following guide provides a general framework for evaluating the cytotoxicity of a novel compound in cell culture, which can be adapted for a compound like L-651,142 once its basic properties are determined.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing compound-induced cytotoxicity in cell culture.
Frequently Asked Questions (FAQs)
Q1: Which cytotoxicity assay should I choose for my experiment?
The choice of assay depends on the expected mechanism of action of the compound and the specific research question. Commonly used assays include:
-
MTT/XTT Assays: Measure metabolic activity.
-
Neutral Red Uptake Assay: Assesses lysosomal integrity.
-
Lactate Dehydrogenase (LDH) Release Assay: Measures membrane integrity.
-
ATP Assay: Quantifies the level of intracellular ATP.
Q2: What are the critical controls to include in a cytotoxicity assay?
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) at the same concentration as in the experimental wells.
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly.
-
Blank Control: Medium without cells to measure background absorbance/fluorescence.
Q3: How can I determine the optimal seeding density for my cells?
Perform a cell titration experiment by seeding a range of cell densities and measuring viability after 24-48 hours. The optimal density is the one that is in the exponential growth phase at the time of the assay.
Q4: My results are not reproducible between experiments. What are the potential causes?
Lack of reproducibility can stem from several factors:
-
Cell passage number: Use cells within a consistent and low passage range.
-
Reagent variability: Prepare fresh reagents and ensure proper storage.
-
Inconsistent incubation times: Adhere strictly to the protocol timings.
-
Cell health: Ensure cells are healthy and free from contamination before starting the experiment.
Troubleshooting Guide
Below are common issues encountered during cytotoxicity assays and their potential solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background in all wells | - Contamination (microbial or chemical)- Reagent interference- Phenol red in the medium | - Check for contamination by microscopy and culture.- Run a reagent control (medium + assay reagents).- Use phenol red-free medium during the assay. |
| Low signal in positive control | - Inactive positive control- Incorrect concentration of positive control- Insufficient incubation time | - Use a fresh, validated positive control.- Verify the concentration and dilution calculations.- Ensure the incubation time is sufficient for the positive control to induce cytotoxicity. |
| "Edge effect" (variable results in outer wells) | - Evaporation of medium from outer wells of the plate | - Avoid using the outer wells of the plate.- Ensure proper humidification of the incubator.- Fill the outer wells with sterile water or PBS. |
| Compound precipitation in the medium | - Poor solubility of the test compound | - Use a different solvent or a lower concentration.- Check the final solvent concentration to ensure it is not toxic to the cells.- Visually inspect the wells for precipitation before adding assay reagents. |
Experimental Protocols
A detailed methodology for a standard MTT cytotoxicity assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
Test compound (e.g., L-651,142) and vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add the compound dilutions. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: General workflow for an MTT cytotoxicity assay.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Strategies to Overcome Poor Bioavailability of Research Compounds in Animal Studies
Disclaimer: No publicly available scientific literature was identified for a compound specifically designated as "L-651,142." Therefore, this technical support guide provides general strategies and troubleshooting advice for overcoming poor bioavailability of research compounds in animal studies, based on established pharmaceutical sciences principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor oral bioavailability for a research compound?
A1: Poor oral bioavailability is most commonly attributed to two main factors:
-
Low Aqueous Solubility: The compound does not dissolve well in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability; compounds with low solubility (BCS Class II and IV) often exhibit poor bioavailability.[1][2]
-
Low Intestinal Permeability: The compound cannot efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its molecular size, charge, or interaction with efflux transporters.[2][3][4] Other contributing factors include degradation in the acidic environment of the stomach, first-pass metabolism in the liver, and rapid clearance from the body.[3]
Q2: How can I determine if my compound's poor bioavailability is due to low solubility or low permeability?
A2: A combination of in vitro and in vivo studies can help elucidate the primary barrier to absorption.
-
In Vitro Solubility Assays: Thermodynamic and kinetic solubility studies in simulated gastric and intestinal fluids can confirm solubility issues.
-
In Vitro Permeability Assays: Caco-2 cell monolayer assays are a common method to predict in vivo intestinal permeability.[4]
-
In Vivo Studies: Comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability. A significant difference between IV and PO bioavailability, with low PO absorption, points towards absorption-related issues rather than rapid clearance.
Q3: What are the initial steps to consider when formulating a compound with predicted poor oral bioavailability?
A3: For early-stage animal studies, the focus should be on simple and rapid formulation strategies to achieve adequate exposure for pharmacological assessment. Initial approaches often include:
-
Vehicle Selection: Using co-solvents, surfactants, or lipids to create simple solutions or suspensions.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can enhance solubility.
-
Particle Size Reduction: Basic micronization through techniques like milling can increase the surface area for dissolution.[5][6]
Troubleshooting Guide
Problem: After oral administration in rodents, the plasma concentration of my compound is below the limit of quantification (BLQ).
-
Possible Cause 1: Insufficient Dose
-
Troubleshooting: Was the administered dose high enough to account for potentially very low bioavailability? Consider increasing the dose, if toxicologically permissible.
-
-
Possible Cause 2: Poor Formulation/Solubility
-
Troubleshooting: Did the compound precipitate out of the formulation vehicle upon administration or in the GI tract?
-
Solution 1: Re-evaluate the formulation strategy. If a simple aqueous suspension was used, consider moving to a solution-based formulation using co-solvents (e.g., PEG 400, propylene glycol) or lipid-based systems.[5][6][7]
-
Solution 2: Conduct in vitro formulation testing. Before in vivo administration, test the stability of your formulation in simulated gastric and intestinal fluids to check for precipitation.
-
-
-
Possible Cause 3: Rapid First-Pass Metabolism
-
Troubleshooting: Is the compound predicted to be a substrate for metabolic enzymes in the liver or gut wall?
-
Solution: Co-administer with a metabolic inhibitor (pharmacological model). For research purposes, co-administration with a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole (ABT) can help determine if first-pass metabolism is a significant barrier. Note: This is a research tool and not a clinical strategy.
-
-
Problem: The bioavailability of my compound is highly variable between individual animals.
-
Possible Cause 1: Inconsistent Dosing Technique
-
Troubleshooting: Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach. Improper technique can lead to dose variability.
-
-
Possible Cause 2: Food Effects
-
Troubleshooting: The presence or absence of food in the GI tract can significantly impact drug absorption.
-
Solution: Standardize the fasting protocol. Animals should be fasted overnight (typically 12-18 hours) before dosing to reduce variability in GI transit times and pH.
-
-
-
Possible Cause 3: Formulation Instability
-
Troubleshooting: If using a suspension, did the compound settle out, leading to inconsistent concentrations being drawn for dosing?
-
Solution: Ensure the formulation is homogenous. Vigorously vortex or sonicate suspensions before each animal is dosed. For some compounds, including a suspending agent (e.g., methylcellulose) may be necessary.
-
-
Strategies for Enhancing Oral Bioavailability
A variety of formulation strategies can be employed to overcome poor bioavailability. The choice of strategy depends on the physicochemical properties of the compound and the specific challenges (e.g., solubility, permeability).
| Strategy | Mechanism of Action | Suitable for | Key Considerations |
| Particle Size Reduction | Increases surface area, leading to faster dissolution.[5] | Poorly soluble compounds (BCS Class II/IV). | Can be achieved through micronization or nanosizing. Nanosuspensions can significantly improve dissolution rates.[1] |
| Salt Formation | Alters the pH of the diffusion layer around the drug particle, often increasing solubility and dissolution rate. | Ionizable compounds with poor solubility. | The choice of counter-ion is critical. Salt forms can sometimes have lower stability. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix in an amorphous state, preventing crystallization and enhancing dissolution.[6] | Poorly soluble crystalline compounds. | Can be prepared by solvent evaporation or hot-melt extrusion. Polymer selection is crucial for stability.[5] |
| Lipid-Based Formulations | The drug is dissolved in lipids, oils, and surfactants. These can form micelles or emulsions in the GI tract, bypassing the dissolution step and enhancing absorption via lymphatic pathways.[7] | Lipophilic and poorly soluble compounds. | Includes Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures that form fine emulsions upon gentle agitation in aqueous media.[6] |
| Complexation | The drug molecule fits into the cavity of a complexing agent, such as a cyclodextrin, increasing its solubility in water.[1] | Compounds with appropriate size and polarity to fit within the cyclodextrin cavity. | Can significantly increase aqueous solubility. Stoichiometry of the complex is important. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Objective: To reduce the particle size of the test compound to the nanometer range to enhance dissolution rate.
-
Materials:
-
Test compound
-
Stabilizer solution (e.g., 1-2% w/v solution of Poloxamer 188 or HPMC in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or similar apparatus.
-
-
Methodology:
-
Prepare a pre-suspension of the test compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and an equal volume of milling media to the milling jar.
-
Mill the suspension at a specified speed (e.g., 400 rpm) for a defined period (e.g., 24-48 hours). The milling time should be optimized to achieve the desired particle size.
-
Periodically sample the suspension to monitor particle size using a technique like laser diffraction or dynamic light scattering.
-
Once the target particle size is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size distribution, zeta potential, and dissolution rate compared to the un-milled compound.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate a lipid-based system that forms a microemulsion upon contact with GI fluids, enhancing the solubility and absorption of a lipophilic compound.
-
Materials:
-
Test compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
-
Methodology:
-
Solubility Screening: Determine the solubility of the test compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.
-
Formulation Preparation: Based on the ternary phase diagram, select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve the test compound in the selected excipient mixture with gentle heating and vortexing until a clear solution is formed.
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a stable emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size (<200 nm) is generally desirable.
-
In Vitro Dissolution: Perform dissolution testing in simulated GI fluids to confirm enhanced drug release compared to the unformulated compound.
-
-
Visualizations
Caption: Workflow for addressing poor bioavailability.
Caption: Decision tree for formulation strategy selection.
References
- 1. gellerlighting.com [gellerlighting.com]
- 2. Stork: Evidence for noradrenergic involvement in mediating the FG 7142 discriminative stimulus [storkapp.me]
- 3. 1-[[(2S,3R,11bR)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydro-2H-isoquinolin-6-one | C28H36N2O4 | CID 136114743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. [(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate | C42H60O13 | CID 118724168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 61142-70-9,2,4-Diethyl-1-methylcyclohexane | lookchem [lookchem.com]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Troubleshooting Laboratory Assay Interference
Disclaimer: Information regarding the specific compound L-651,142 is not available in the public domain based on the searches conducted. Therefore, this technical support center provides guidance on common sources of interference in laboratory assays, which may be relevant for a variety of experimental compounds.
This guide is intended for researchers, scientists, and drug development professionals to help identify and troubleshoot potential interference in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is laboratory assay interference?
A1: Assay interference is the effect of a substance present in a sample that alters the correct value of the result for an analyte.[1][2] This can lead to either falsely elevated or falsely low results, causing misinterpretation of experimental data.[3] Interference can stem from endogenous substances naturally present in the sample (e.g., lipids, bilirubin, hemoglobin) or exogenous substances introduced during sample collection or preparation (e.g., drugs, anticoagulants, or additives from blood collection tubes).[1][2][4]
Q2: What are the common types of assay interference?
A2: Common types of interference include:
-
Cross-reactivity: This occurs in immunoassays when an antibody binds to a substance other than the intended analyte, often due to structural similarity.[3][5][6] This can lead to false-positive signals or an overestimation of the analyte concentration.[6]
-
Matrix Effect: The overall composition of the sample (the "matrix") can affect the assay's performance. Components like proteins, lipids, and salts can influence the interaction between the analyte and the detection system.
-
Physical and Chemical Artifacts: Interferents can physically alter sample properties like viscosity or chemically suppress or enhance the detection reaction.[4] For example, some substances can interfere with enzymatic reactions or fluorescent/chemiluminescent detection.
-
Interference from blood collection tubes: Additives in blood collection tubes, such as surfactants, can leach into the sample and interfere with immunoassays, sometimes by causing the desorption of antibodies from the solid phase of the assay.[7]
Q3: How can I detect potential interference in my assay?
A3: Detecting interference often involves a combination of careful experimental design and data analysis:
-
Spike and Recovery Studies: Add a known amount of the analyte to your sample matrix and measure the recovery. A recovery significantly different from 100% may indicate interference.
-
Serial Dilutions: Dilute the sample and re-measure the analyte concentration. If the concentration does not decrease linearly with dilution, a matrix effect or other interference may be present.
-
Use of Alternative Assays: If possible, measure the analyte using a different assay method that is based on a different principle. Discrepant results can suggest interference in one of the assays.
-
Inclusion of Proper Controls: Always include positive and negative controls in your experiments. Unexpected results in your controls are a primary indicator of a problem.[8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Results in Immunoassays
If you are observing inconsistent, non-reproducible, or unexpected results in an immunoassay, follow these steps to troubleshoot potential interference.
Experimental Protocol: Troubleshooting Immunoassay Interference
-
Initial Verification:
-
Repeat the experiment to rule out random error.[8]
-
Ensure all reagents are within their expiration dates and have been stored correctly.
-
Verify that the correct protocol was followed.
-
-
Check for Cross-Reactivity:
-
Review the literature for known cross-reactants with the antibodies used in your assay.
-
If you suspect a specific compound in your sample might be cross-reacting, test this by running the assay with that compound alone.
-
-
Assess for Matrix Effects:
-
Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8) in the assay buffer.
-
Run the diluted samples in the assay.
-
Multiply the measured concentrations by the dilution factor to get the final concentration for each dilution.
-
Analysis: If the calculated concentrations are not consistent across the dilutions, a matrix effect is likely.
-
-
-
Investigate Sample Collection and Handling:
-
Review the type of collection tubes used. Some additives can interfere with specific assays.[7]
-
If using serum or plasma, assess for hemolysis (reddish tint), lipemia (milky appearance), or icterus (yellowish tint), as these can indicate the presence of common interferents.
-
Caption: A logical workflow for troubleshooting unexpected immunoassay results.
Understanding Signaling Pathway Interference
Compounds can interfere with assays by modulating signaling pathways that affect the production or stability of the target analyte. For example, in studies of inflammation, compounds that inhibit cyclooxygenase (COX) enzymes will reduce the production of prostaglandins.[9][10]
There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and involved in homeostatic functions.[10]
-
COX-2: Inducible and its expression increases in response to inflammatory stimuli.[10]
Inhibition of these pathways can be an intended therapeutic effect, but it can also be an unintended source of interference in assays measuring downstream products like prostaglandins.
Caption: Simplified diagram of the prostaglandin synthesis pathway via COX-1 and COX-2.
Data Summary: Common Immunoassay Interferences
While specific quantitative data for L-651,142 is unavailable, the following table summarizes general information on common interferents. The magnitude of interference is highly dependent on the specific assay and the concentration of the interfering substance.[3]
| Interfering Substance | Type of Assay Affected | Potential Effect | Mitigation Strategies |
| Structurally Similar Compounds | Competitive Immunoassays | False positive / Overestimation | Use highly specific monoclonal antibodies, sample purification.[6] |
| Heterophile Antibodies | Sandwich Immunoassays | False positive or negative | Use blocking agents in assay buffers. |
| Lipids (Lipemia) | Photometric/Turbidimetric Assays, Immunoassays | Increased light scattering, non-specific binding | High-speed centrifugation, sample dilution, lipid-clearing agents.[11] |
| Hemoglobin (Hemolysis) | Spectrophotometric Assays | Spectral interference, release of cellular components | Avoid hemolysis during sample collection, use alternative measurement wavelengths. |
| Bilirubin (Icterus) | Colorimetric Assays | Spectral interference | Sample dilution, use of alternative assay methods. |
| Blood Tube Additives (e.g., Surfactants) | Immunoassays (especially competitive) | Can displace antibodies from solid phase, leading to inaccurate results.[7] | Test different types of collection tubes, consult manufacturer's guidance. |
Caption: Illustration of specific antibody binding versus cross-reactivity.
References
- 1. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 5. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Immunoassay interference by a commonly used blood collection tube additive, the organosilicone surfactant silwet L-720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Selective inhibition of cyclooxygenase (COX)-2 reverses inflammation and expression of COX-2 and interleukin 6 in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
L-651,142 and Aspirin: A Comparative Guide to Platelet Function Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of L-651,142 and aspirin in their capacity to inhibit platelet function. The information presented is supported by experimental data to assist in research and development decisions.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The arachidonic acid cascade plays a central role in platelet activation, leading to the formation of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. Both L-651,142 and aspirin interfere with this pathway, but through distinct mechanisms, offering different therapeutic profiles. Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2. In contrast, L-651,142, an analog of dazoxiben, is a selective inhibitor of thromboxane synthase, the enzyme that converts PGH2 to TXA2.
Mechanism of Action
The differing points of intervention in the arachidonic acid cascade by aspirin and L-651,142 are fundamental to their effects on platelet function.
-
Aspirin: Acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1) by acetylating a serine residue in the enzyme's active site.[1][2] This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), thereby blocking the production of thromboxane A2 (TXA2) for the lifespan of the platelet.
-
L-651,142: As a selective thromboxane synthase inhibitor, L-651,142 blocks the final step in the synthesis of TXA2 from PGH2. This mechanism does not affect the production of other prostaglandins, and may lead to the shunting of PGH2 towards the synthesis of other prostanoids like prostacyclin (PGI2), which is a platelet inhibitor and vasodilator.
Below is a diagram illustrating the distinct mechanisms of action of L-651,142 and aspirin within the platelet activation pathway.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of aspirin and related thromboxane synthase inhibitors. It is important to note that direct comparative data for L-651,142 is limited; therefore, data for its analog, dazoxiben, is included as a surrogate to provide a basis for comparison.
| Compound | Target | IC50 | Reference |
| Aspirin | Cyclooxygenase-1 (COX-1) | ~3.5 µM | [1] |
| Dazoxiben | Thromboxane Synthase | 765 ± 54 µM | [3][4] |
| ZD1542 | Thromboxane Synthase | 0.016 µM | [5][6] |
Table 1: Inhibition of Key Enzymes
| Compound | Agonist | IC50 | Reference |
| Aspirin | Collagen | 322.5 - 336.1 µM | [1][2][7] |
| Aspirin | Arachidonic Acid | No aggregation observed after 600mg oral dose | [8] |
Table 2: Inhibition of Platelet Aggregation
| Compound | Assay | IC50 | Reference |
| Aspirin | Thromboxane B2 Production | 0.84 ± 0.05 µM | [3][4] |
| Dazoxiben | Thromboxane B2 Production | 765 ± 54 µM | [3][4] |
Table 3: Inhibition of Thromboxane B2 Production
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Workflow:
Detailed Steps:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks into tubes containing 3.2% or 3.8% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with PRP in the sample well to set the 0% transmission baseline.
-
Add the test compound (L-651,142 or aspirin) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add the aggregating agent (e.g., arachidonic acid or collagen) to induce platelet aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
The IC50 value is determined as the concentration of the inhibitor that reduces the maximal aggregation by 50%.
-
Thromboxane B2 Measurement (ELISA)
This competitive immunoassay quantifies the concentration of thromboxane B2 (TXB2), the stable metabolite of TXA2, in plasma or serum samples following platelet activation.
Workflow:
Detailed Steps:
-
Sample Preparation:
-
Prepare PRP as described in the platelet aggregation assay protocol.
-
Incubate PRP with various concentrations of the inhibitor (L-651,142 or aspirin) or vehicle.
-
Stimulate the platelets with an agonist (e.g., collagen or arachidonic acid) to induce TXA2 production.
-
Stop the reaction after a defined time by adding a stopping reagent (e.g., indomethacin) and placing the samples on ice.
-
Centrifuge the samples to pellet the platelets and collect the supernatant for TXB2 analysis.
-
-
ELISA Protocol (Competitive Assay):
-
Add standards and prepared samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Add a fixed amount of TXB2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and a primary antibody specific for TXB2 to each well.
-
Incubate the plate to allow for competition between the TXB2 in the sample/standard and the enzyme-conjugated TXB2 for binding to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TXB2 in the samples by comparing their absorbance to the standard curve. The IC50 value is the concentration of the inhibitor that reduces TXB2 production by 50%.
-
Conclusion
L-651,142 and aspirin both effectively inhibit platelet function by targeting the thromboxane A2 synthesis pathway, but at different enzymatic steps. Aspirin's irreversible inhibition of COX-1 provides a long-lasting antiplatelet effect. L-651,142, as a thromboxane synthase inhibitor, offers a more targeted approach that may preserve the production of other potentially beneficial prostaglandins. The choice between these inhibitors for research or therapeutic development will depend on the specific application and desired pharmacological profile. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the relative potencies and downstream effects of these two classes of platelet inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro | Semantic Scholar [semanticscholar.org]
- 7. Increased platelet sensitivity to collagen in individuals resistant to low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a single oral dose of aspirin on the platelet aggregation response to arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thromboxane Receptor Antagonists: L-655,240 vs. Seratrodast, Terutroban, and Z-335
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental data of leading thromboxane receptor antagonists.
In the landscape of therapeutic agents targeting thrombosis and inflammatory diseases, thromboxane A2 (TXA2) receptor antagonists play a pivotal role. These agents competitively inhibit the binding of TXA2 to its receptor, thereby mitigating platelet aggregation, vasoconstriction, and bronchoconstriction. This guide provides a detailed comparison of four prominent thromboxane receptor antagonists: L-655,240, Seratrodast, Terutroban, and Z-335, with a focus on their quantitative performance, supported by experimental data and detailed methodologies.
At a Glance: Comparative Efficacy
To facilitate a direct comparison of the inhibitory activities of these compounds, the following table summarizes their key performance indicators from various in vitro studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Assay | Species | IC50 (nM) | pA2 | Ki (nM) |
| L-655,240 | Human Platelet Aggregation | Human | 7[1] | - | - |
| Guinea Pig Smooth Muscle Contraction | Guinea Pig | - | 8.0 - 8.4[2] | - | |
| Seratrodast | - | - | - | - | - |
| Terutroban | Thromboxane-Prostaglandin Receptor Inhibition | - | 16.4[3] | - | - |
| Z-335 | [3H]SQ-29548 Binding | Human Platelets | 29.9 ± 3.1 | - | - |
| [3H]SQ-29548 Binding | Guinea Pig Platelets | 32.5 ± 1.7 | - | - | |
| Aortic Vasoconstriction | Rabbit | - | Higher than in platelet shape change[4] | Higher than in platelets[4] |
IC50: Half-maximal inhibitory concentration. pA2: A measure of antagonist potency. Ki: Inhibition constant.
In-Depth Performance Analysis
L-655,240 demonstrates potent inhibition of human platelet aggregation with a low nanomolar IC50 value.[1] Its high pA2 values in guinea pig smooth muscle assays further underscore its significant antagonistic activity at the thromboxane receptor.[2]
Terutroban is a selective and orally active thromboxane-prostaglandin receptor antagonist with a reported IC50 of 16.4 nM.[3] It has been extensively studied in clinical trials for the secondary prevention of thrombotic events and has shown to be at least as effective as aspirin in inhibiting platelet aggregation in patients with peripheral arterial disease.[7]
Z-335 is another potent and orally active thromboxane A2 receptor antagonist. It exhibits nanomolar IC50 values in radioligand binding assays using human and guinea pig platelets. Interestingly, studies in rabbits suggest that Z-335 has a higher potency in inhibiting vasoconstriction in the aorta compared to its effect on platelet shape change, indicating a potential for differential activity in various tissues.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Thromboxane A2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interspecies differences in thromboxane receptors: studies with thromboxane receptor antagonists in rat and guinea pig smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinct effects of z-335, a new thromboxane A2 receptor antagonist, on rabbit platelets and aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zuventus.com [zuventus.com]
- 6. journaljammr.com [journaljammr.com]
- 7. Thromboxane Antagonism with terutroban in Peripheral Arterial Disease: the TAIPAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
L-651,142 Versus Thromboxane Synthase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thromboxane A2 (TXA2) receptor antagonist, L-651,142, and various thromboxane synthase inhibitors. The information is intended to assist researchers and drug development professionals in understanding the distinct mechanisms of action and pharmacological profiles of these two classes of compounds that target the thromboxane signaling pathway. While direct comparative studies between L-651,142 and specific thromboxane synthase inhibitors are limited in the available literature, this guide synthesizes existing data to facilitate an evidence-based evaluation.
Executive Summary
L-651,142 is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor. Its mechanism of action involves directly blocking the receptor, thereby preventing the downstream signaling cascade initiated by TXA2 and other prostanoids. In contrast, thromboxane synthase inhibitors, such as Ozagrel, Furegrelate, and Pirmagrel, act by inhibiting the enzyme responsible for the synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2). This leads to a reduction in TXA2 levels but may also result in the accumulation of PGH2, which can still activate the TP receptor. Dual-acting compounds like Ridogrel inhibit both thromboxane synthase and the TP receptor.
The choice between a TP receptor antagonist and a thromboxane synthase inhibitor depends on the specific therapeutic goal. Receptor antagonists offer a complete blockade of signaling from all TP receptor agonists, including PGH2 and isoprostanes, which may be advantageous in certain pathological conditions. Thromboxane synthase inhibitors, on the other hand, reduce the production of the primary potent agonist, TXA2, and may lead to an increase in the production of vasodilatory and anti-aggregatory prostaglandins like PGI2 (prostacyclin).
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for L-651,142 and representative thromboxane synthase inhibitors. It is important to note that these values are derived from different studies and direct comparisons should be made with caution.
Table 1: L-651,142 - Thromboxane Receptor Antagonist Activity
| Compound | Parameter | Value | Species/System | Reference |
| L-651,142 | pA2 | 8.08 | Washed Human Platelets | [1] |
| L-651,142 (calculated) | Kd (nM) | ~8.3 | Washed Human Platelets | [1] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The dissociation constant (Kd) was calculated from the pA2 value.
Table 2: Thromboxane Synthase Inhibitors - Inhibitory Potency
| Compound | Parameter | Value (nM) | Species/System | Reference |
| Ozagrel (OKY-046) | IC50 | 11 | Rabbit Platelets | [2][3] |
| Ozagrel | IC50 | 53,120 | Arachidonic acid-induced platelet aggregation | [2] |
| Furegrelate | IC50 | 15 | Human Plasma | [4] |
| Ridogrel | - | - | Human | [5][6][7][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in this guide.
Platelet Aggregation Assay
Platelet aggregation is a fundamental method to assess the efficacy of antiplatelet agents.
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by a specific agonist.
General Protocol:
-
Blood Collection: Whole blood is drawn from healthy human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: PRP is incubated with either the test compound (e.g., L-651,142 or a thromboxane synthase inhibitor) at various concentrations or a vehicle control for a specified period at 37°C.
-
Aggregation Measurement: Platelet aggregation is initiated by adding an agonist such as arachidonic acid, U46619 (a stable TXA2 mimetic), ADP, or collagen. Aggregation is measured using a light transmission aggregometer, which records the increase in light transmission through the PRP sample as platelets aggregate.
-
Data Analysis: The percentage of platelet aggregation is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radioligand Binding Assay for Thromboxane Receptor
This assay is used to determine the binding affinity of a compound for the thromboxane receptor.
Objective: To quantify the binding of a radiolabeled ligand to the thromboxane receptor and to determine the affinity (Kd) of unlabeled compounds like L-651,142.
General Protocol:
-
Membrane Preparation: Platelet membranes are prepared from washed human platelets by sonication and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Binding Incubation: The platelet membranes are incubated with a radiolabeled thromboxane receptor antagonist (e.g., [125I]PTA-OH) at a fixed concentration and varying concentrations of the unlabeled test compound (e.g., L-651,142).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data are analyzed using Scatchard analysis or non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). For competitive binding assays, the IC50 is determined and can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[1]
Thromboxane Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the thromboxane synthase enzyme.
Objective: To determine the IC50 value of a compound for the inhibition of thromboxane synthase.
General Protocol:
-
Enzyme Source: Microsomal fractions containing thromboxane synthase are prepared from platelets or other tissues.
-
Incubation: The enzyme preparation is pre-incubated with the test compound at various concentrations or a vehicle control.
-
Enzymatic Reaction: The reaction is initiated by adding the substrate, prostaglandin H2 (PGH2).
-
Measurement of Product Formation: The reaction is stopped after a specific time, and the amount of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, is measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of TXB2 formation is calculated for each concentration of the test compound, and the IC50 value is determined.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Thromboxane A2 synthesis and signaling pathway with points of inhibition.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for a light transmission platelet aggregation assay.
Logical Relationship: Receptor Antagonism vs. Synthase Inhibition
References
- 1. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane synthase activity and platelet function after furegrelate administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic antiplatelet effect of ridogrel, a combined thromboxane receptor antagonist and thromboxane synthase inhibitor, and UDCG-212, a cAMP-phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of specific inhibitors of thromboxane A2 formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of ONO-AE3-208 with Prostaglandin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the selective EP4 receptor antagonist, ONO-AE3-208, across various prostaglandin (PG) receptor subtypes. The information is intended to assist researchers in evaluating the selectivity of this compound and in designing experiments for studying the roles of prostanoid receptors in physiological and pathological processes.
ONO-AE3-208: A Profile of a Selective EP4 Antagonist
ONO-AE3-208 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). It is an orally active compound that has been instrumental in elucidating the physiological and pathological roles of the EP4 receptor.[1][2] Understanding its cross-reactivity with other prostanoid receptors is crucial for interpreting experimental results and predicting potential off-target effects.
Quantitative Comparison of Binding Affinity
The following table summarizes the binding affinities (Ki) of ONO-AE3-208 for a range of human prostanoid receptors. The data clearly demonstrates the high selectivity of ONO-AE3-208 for the EP4 receptor.
| Prostaglandin Receptor | Ligand | Binding Affinity (Ki) [nM] |
| EP1 | ONO-AE3-208 | >10,000[1][3] |
| EP2 | ONO-AE3-208 | >10,000[1][3] |
| EP3 | ONO-AE3-208 | 30[1][2][3] |
| EP4 | ONO-AE3-208 | 1.3[1][2][3] |
| DP1 | ONO-AE3-208 | >10,000[1][3] |
| DP2 (CRTH2) | ONO-AE3-208 | >10,000[1][3] |
| FP | ONO-AE3-208 | 790[1][2][3] |
| IP | ONO-AE3-208 | >10,000[1][3] |
| TP | ONO-AE3-208 | 2,400[1][2][3] |
Note: A lower Ki value indicates a higher binding affinity. The data shows that ONO-AE3-208 binds to the EP4 receptor with significantly higher affinity than to any other prostanoid receptor tested.
Experimental Protocols
The binding affinities presented above are typically determined using a radioligand competition binding assay. Below is a detailed, representative protocol for such an experiment.
Radioligand Competition Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., ONO-AE3-208) for a specific prostaglandin receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human prostaglandin receptor of interest (e.g., EP1, EP2, EP3, EP4, DP, FP, IP, or TP).
-
Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-PGE2 for EP receptors).
-
Test compound (ONO-AE3-208) at various concentrations.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Dilute the membranes to the desired final concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radiolabeled ligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radiolabeled ligand, non-specific binding control, and membrane preparation.
-
Competition Binding: Assay buffer, radiolabeled ligand, varying concentrations of the test compound, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined amount of time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Prostaglandin Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with each prostaglandin receptor subtype.
Caption: Prostaglandin Receptor Signaling Pathways.
Experimental Workflow
The following diagram outlines the general workflow for determining the cross-reactivity of a compound against a panel of prostaglandin receptors.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
In Vivo Validation of L-651,142's Anti-Thrombotic Effects: A Comparative Analysis
Initial investigations to provide a comprehensive comparison guide on the in vivo anti-thrombotic effects of L-651,142 have been inconclusive due to the absence of publicly available scientific literature and experimental data for a compound with this specific designation.
Extensive searches of scientific databases and public registries have not yielded any specific information on the chemical structure, mechanism of action, or in vivo studies related to a compound identified as L-651,142. The "L-" prefix often denotes compounds developed by Merck, but no corresponding anti-thrombotic agent with this identifier could be found in their published research or product pipelines.
Therefore, it is not possible to fulfill the request for a detailed comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, for L-651,142 at this time.
General Principles of In Vivo Validation for Anti-Thrombotic Agents
For the benefit of researchers, scientists, and drug development professionals, we can outline the general approach and key experimental considerations for the in vivo validation of a novel anti-thrombotic agent. This framework would be applicable to any new compound, should information on L-651,142 become available in the future.
A typical preclinical development program for an anti-thrombotic drug involves a series of in vivo models designed to assess both its efficacy in preventing thrombosis and its primary safety liability: bleeding risk. These studies are crucial for establishing a therapeutic window and for providing the rationale for advancing a compound into clinical trials.
Key In Vivo Models for Efficacy Assessment
Several well-established animal models are used to evaluate the anti-thrombotic potential of a test compound. The choice of model often depends on whether the primary target is arterial or venous thrombosis.
-
Arterial Thrombosis Models: These models mimic the high shear stress conditions found in arteries, where platelet activation and aggregation are the predominant drivers of thrombus formation.
-
Ferric Chloride-Induced Thrombosis: Topical application of ferric chloride to an artery (commonly the carotid or mesenteric artery) induces oxidative damage to the endothelium, triggering a thrombotic response. The time to vessel occlusion is a key endpoint.
-
Rose Bengal Photochemical Model: Intravenous administration of the photosensitive dye Rose Bengal, followed by illumination of a specific arterial segment with a laser, generates singlet oxygen, leading to endothelial damage and subsequent thrombosis.
-
Mechanical Injury/Stenosis Models: These models involve physical injury to the vessel wall, such as pinching with forceps or the placement of a stenotic cuff, to create a pro-thrombotic environment. Thrombus formation can be monitored over time.
-
-
Venous Thrombosis Models: These models simulate the low-flow, low-shear conditions of the venous system, where activation of the coagulation cascade plays a more prominent role.
-
Stasis-Induced Thrombosis (Wessler Model): This widely used model involves the ligation of a vein (typically the vena cava or jugular vein) to induce stasis, often in combination with the administration of a pro-coagulant stimulus. The resulting thrombus can be excised and weighed.
-
Electrolytic Inferior Vena Cava (IVC) Model: A small electrical current is applied to the IVC via an indwelling needle, causing endothelial injury and leading to the formation of a thrombus that can be analyzed.
-
Key In Vivo Models for Safety Assessment (Bleeding Risk)
The primary concern with any anti-thrombotic agent is the risk of bleeding. Therefore, assessing the effect of a new compound on hemostasis is a critical component of its preclinical evaluation.
-
Tail Bleeding Time: This is the most common method for assessing bleeding risk in rodents. A small segment of the tail is amputated, and the time it takes for bleeding to cease is measured. An increase in bleeding time relative to a control group indicates a potential hemorrhagic liability.
-
Template Bleeding Time: This method, often used in larger animals, involves a standardized incision on a flat surface of the skin (e.g., the forearm), and the time to cessation of bleeding is recorded.
Data Presentation and Comparison
When comparing a new agent like L-651,142 to existing therapies (e.g., aspirin, clopidogrel, warfarin, or direct oral anticoagulants), quantitative data from these in vivo models would be summarized in tables.
Table 1: Illustrative Efficacy Comparison in an Arterial Thrombosis Model
| Compound | Dose (mg/kg) | Time to Occlusion (min) | % Inhibition of Thrombosis |
| Vehicle Control | - | 10 ± 2 | 0% |
| Aspirin | 30 | 25 ± 5 | 150% |
| Clopidogrel | 10 | 35 ± 6 | 250% |
| L-651,142 | X | Data Not Available | Data Not Available |
Table 2: Illustrative Safety Comparison (Bleeding Time)
| Compound | Dose (mg/kg) | Bleeding Time (sec) | Fold Increase vs. Control |
| Vehicle Control | - | 120 ± 30 | 1.0 |
| Aspirin | 30 | 240 ± 60 | 2.0 |
| Warfarin | 1 | 480 ± 90 | 4.0 |
| L-651,142 | X | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and interpretation of results. A well-documented protocol would include:
-
Animal Species and Strain: Justification for the choice of animal model.
-
Housing and Acclimatization: Environmental conditions to minimize stress.
-
Drug Formulation and Administration: Vehicle, concentration, route, and timing of administration.
-
Anesthesia and Surgical Procedures: Detailed description of all surgical interventions.
-
Thrombosis Induction Method: Precise parameters for inducing thrombosis.
-
Endpoint Measurement: How efficacy and safety parameters are quantified.
-
Statistical Analysis: Methods used to compare different treatment groups.
Signaling Pathways and Visualization
The mechanism of action of an anti-thrombotic agent determines which signaling pathways are targeted. For example, an anti-platelet agent might target the thromboxane A2 pathway, the ADP P2Y12 receptor, or the glycoprotein IIb/IIIa receptor. An anticoagulant would target factors in the coagulation cascade. Diagrams created using Graphviz (DOT language) are an effective way to visualize these pathways.
Caption: Simplified overview of platelet activation and coagulation pathways in thrombosis.
Caption: General experimental workflow for in vivo anti-thrombotic testing.
A Comparative Analysis of L-655,240 and Ridogrel: Two Distinct Approaches to Thromboxane A2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet and antithrombotic research, the modulation of the thromboxane A2 (TXA2) pathway remains a critical area of investigation. This guide provides a detailed comparative study of two key compounds, L-655,240 and ridogrel, which, despite sharing a common therapeutic target, employ distinct mechanisms of action. This analysis is supported by experimental data to offer a clear perspective on their pharmacological profiles.
At a Glance: L-655,240 vs. Ridogrel
| Feature | L-655,240 | Ridogrel |
| Primary Mechanism | Selective Thromboxane/Prostaglandin Endoperoxide (TP) Receptor Antagonist | Dual Thromboxane A2 Synthase Inhibitor and TP Receptor Antagonist |
| Chemical Class | Indole derivative | Pyridine derivative |
| Molecular Formula | C₂₁H₂₁ClFNO₂ | C₁₈H₁₇F₃N₂O₃ |
| Molecular Weight | 373.85 g/mol | 366.33 g/mol |
Unraveling the Mechanisms of Action
L-655,240 operates as a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. By competitively blocking this receptor, L-655,240 prevents the binding of its natural ligands, TXA2 and prostaglandin H2 (PGH2), thereby inhibiting their downstream signaling effects, which include platelet aggregation and vasoconstriction.
Ridogrel , in contrast, exhibits a dual mechanism of action. It not only acts as a TP receptor antagonist but also inhibits the enzyme thromboxane A2 synthase.[1] This dual action provides a two-pronged approach: it reduces the production of TXA2 and simultaneously blocks the receptor through which any remaining TXA2 and other prostanoids might act.[1] The inhibition of thromboxane synthase can also lead to a redirection of prostaglandin endoperoxides towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which is a vasodilator and an inhibitor of platelet aggregation.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the key quantitative data gathered from in vitro and in vivo studies, providing a direct comparison of the potency and effects of L-655,240 and ridogrel.
Table 1: In Vitro Potency
| Parameter | L-655,240 | Ridogrel | Reference |
| TP Receptor Antagonism (pA₂ value) | 8.0 (guinea pig trachea) | Not explicitly found, but described as a TP receptor blocker.[1] | [2][3] |
| Inhibition of Platelet Aggregation (IC₅₀) | 7 nM (U-44069-induced, human washed platelets) | Inhibits aggregation induced by U46619, collagen, and arachidonic acid. Specific IC₅₀ values not readily available in searched literature.[1] | [4] |
| Thromboxane Synthase Inhibition (IC₅₀) | Not applicable | Potent inhibitor, but specific IC₅₀ values not readily available in searched literature. |
Table 2: In Vivo Effects
| Effect | L-655,240 | Ridogrel | Reference |
| Inhibition of Bronchoconstriction (ED₅₀, guinea pig) | 0.09 mg/kg (U-44069-induced) | Not available | |
| Inhibition of Platelet Aggregation (ex vivo) | Orally active in rhesus monkeys | Orally active in humans[1] | [1] |
| Effect on Thromboxane B₂ (TXB₂) Levels | Not directly measured | Marked decrease in serum TXB₂ levels[1] | [1][5] |
| Effect on 6-keto-PGF₁α Levels | Not directly measured | Increase in serum 6-keto-PGF₁α levels[1] | [1][6] |
Chemical Structures
L-655,240 Chemical Name: 3-(1-(4-chlorobenzyl)-5-fluoro-3-methyl-1H-indol-2-yl)-2,2-dimethylpropanoic acid[7]
Ridogrel Chemical Name: 5-[[(E)-[3-Pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]pentanoic acid[8][9]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
1. Thromboxane/Prostaglandin Endoperoxide Receptor Antagonism Assay (pA₂ Determination)
This protocol is a generalized method for determining the pA₂ value of a competitive antagonist, such as L-655,240, in a smooth muscle preparation.
-
Tissue Preparation: A guinea pig trachea is isolated and cut into a spiral strip. The strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The tissue is connected to an isometric force transducer to record contractions.
-
Procedure:
-
After an equilibration period, a cumulative concentration-response curve to a TP receptor agonist (e.g., U-44069) is established.
-
The tissue is washed and allowed to return to baseline.
-
A fixed concentration of the antagonist (L-655,240) is added to the organ bath and incubated for a predetermined time (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.
-
This procedure is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis: The dose-ratios are calculated from the rightward shift of the agonist concentration-response curves. A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA₂ value is the intercept on the x-axis.
2. In Vitro Platelet Aggregation Assay
This protocol describes a common method for assessing the inhibitory effect of compounds on platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Whole human blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Procedure:
-
PRP is placed in an aggregometer cuvette with a magnetic stir bar and warmed to 37°C.
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound (L-655,240 or ridogrel) or its vehicle is added to the PRP and incubated for a short period.
-
A platelet agonist (e.g., U-44069, collagen, or arachidonic acid) is added to induce aggregation.
-
The change in light transmittance is recorded over time as the platelets aggregate.
-
-
Data Analysis: The percentage of platelet aggregation is calculated. To determine the IC₅₀ value, the assay is performed with a range of concentrations of the test compound, and the concentration that produces 50% inhibition of aggregation is calculated.
3. Thromboxane Synthase Inhibition Assay
This protocol is a generalized method to assess the inhibitory activity of a compound, such as ridogrel, on thromboxane synthase.
-
Enzyme Source: Platelet microsomes, which are rich in thromboxane synthase, are typically used. These are prepared by homogenizing washed platelets and isolating the microsomal fraction through differential centrifugation.
-
Procedure:
-
The platelet microsomal preparation is incubated with the test compound (ridogrel) at various concentrations.
-
The enzymatic reaction is initiated by adding the substrate, PGH₂.
-
The reaction is allowed to proceed for a specific time at 37°C and is then stopped (e.g., by acidification).
-
The amount of TXB₂, the stable metabolite of TXA₂, produced is quantified using a specific method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis: The percentage of inhibition of TXB₂ formation is calculated for each concentration of the test compound. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined.
Conclusion
L-655,240 and ridogrel represent two distinct strategies for targeting the thromboxane A2 pathway. L-655,240 is a highly potent and selective TP receptor antagonist, offering a focused approach to blocking the actions of pro-aggregatory and vasoconstrictive prostanoids. Ridogrel, with its dual mechanism of inhibiting TXA2 synthesis and blocking TP receptors, provides a broader and potentially more comprehensive inhibition of the pathway. The choice between these two approaches in a therapeutic context would depend on the specific clinical indication and the desired pharmacological profile. This comparative guide, by presenting the available experimental data and methodologies, aims to facilitate a deeper understanding of these compounds for researchers in the field of thrombosis and cardiovascular drug discovery.
References
- 1. [Ridogrel, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thromboxane A2 receptor antagonism and synthase inhibition in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane B2, 6-keto-PGF1 alpha, PGE2, PGF2 alpha, and PGA1 plasma levels in arteriosclerosis obliterans: relationship to clinical manifestations, risk factors, and arterial pathoanatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Ridogrel [drugfuture.com]
- 9. Ridogrel | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Structure-Activity Relationship of L-651,142 Analogs: A Comparative Guide for 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of L-651,142, a potent inhibitor of 5-lipoxygenase (5-LOX). Due to the limited publicly available information on the specific structure of L-651,142, this guide focuses on the well-established class of indole-based 5-LOX inhibitors, a scaffold presumed to be structurally related to L-651,142 and other 5-LOX inhibitors developed by Merck. The data and methodologies presented herein are compiled from published research on various indole derivatives and serve as a representative model for understanding the SAR of this important class of anti-inflammatory agents.
Introduction to 5-Lipoxygenase and L-651,142
Data Presentation: Comparison of Indole-Based 5-LOX Inhibitors
The following table summarizes the in vitro 5-lipoxygenase inhibitory activity of a series of representative indole analogs. The central scaffold is an indole ring with various substituents, and the inhibitory concentration 50 (IC50) values demonstrate the impact of these structural modifications on potency.
| Compound ID | R1 (Indole-N1) | R2 (Indole-C3) | R3 (Indole-C5) | IC50 (µM) |
| 1a (Hit) | H | -CH2-Phenyl | H | 74 |
| 1m | H | -CH2-(4-Cl-Phenyl) | H | <1 |
| 1s | H | -CH2-(4-F-Phenyl) | H | <1 |
| 3a | -CH3 | -CH2-Phenyl | H | >50 |
| 4a | H | -CO-Phenyl | H | 0.74 |
| 6a | H | -SO2-Phenyl | H | <1 |
Data compiled from published studies on indole-based 5-LOX inhibitors.[2]
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay (Rat Peritoneal Leukocytes)
A common method to evaluate the potency of 5-LOX inhibitors involves using rat peritoneal leukocytes.[2]
1. Cell Isolation:
-
Peritoneal leukocytes are harvested from rats following intraperitoneal injection of a glycogen solution.
-
The cells are washed and suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
2. Inhibition Assay:
-
Leukocytes are pre-incubated with various concentrations of the test compounds (analogs of L-651,142) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
The 5-LOX pathway is then stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid (the substrate for 5-LOX).
-
The reaction is incubated for a further period (e.g., 10 minutes) at 37°C.
3. Product Quantification:
-
The reaction is terminated by adding a quenching solution and placing the samples on ice.
-
The leukotriene products, primarily leukotriene B4 (LTB4), are extracted from the cell suspension using a solid-phase extraction column.
-
The amount of LTB4 is quantified using a specific enzyme immunoassay (EIA) or by high-performance liquid chromatography (HPLC).
4. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of LTB4 production, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Leukotriene Synthesis
Caption: The 5-lipoxygenase pathway and the point of inhibition.
Structure-Activity Relationship of Indole-Based 5-LOX Inhibitors
Caption: Key structural modifications affecting 5-LOX inhibitory activity.
Experimental Workflow for 5-LOX Inhibition Assay
Caption: Workflow for determining 5-LOX inhibitory activity.
Conclusion
The structure-activity relationship of indole-based 5-lipoxygenase inhibitors highlights several key features for potent inhibition. A free indole nitrogen (unsubstituted at N1) is generally preferred for high activity. The nature of the substituent at the C3 position is critical, with groups capable of hydrogen bonding or hydrophobic interactions, such as a substituted benzyl, benzoyl, or phenylsulfonyl group, significantly enhancing potency. Specifically, the addition of electron-withdrawing groups like halogens to the phenyl ring at the C3 position often leads to a substantial increase in inhibitory activity. These insights, derived from publicly available data on indole-based 5-LOX inhibitors, provide a valuable framework for the rational design of novel and more effective anti-inflammatory agents targeting the leukotriene pathway. While the exact structure of L-651,142 remains elusive, the principles outlined in this guide are likely applicable to its analogs and other related compounds.
References
- 1. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of L-651,142 for the Thromboxane A2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-651,142, a potent antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. By examining its binding affinity and selectivity against other prostanoid receptors, this document serves as a valuable resource for researchers investigating the intricate roles of the TXA2 signaling pathway in various physiological and pathological processes.
Executive Summary
L-651,142 demonstrates high affinity and specificity for the TP receptor. This guide presents a comparative analysis of its binding characteristics alongside other well-established TP receptor antagonists, including SQ-29,548 and Ramatroban. The data herein is supported by detailed experimental protocols for key assays, providing a framework for the replication and validation of these findings. Furthermore, signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the underlying biological processes and methodologies.
Comparative Binding Affinity of TP Receptor Antagonists
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The following table summarizes the reported binding affinities of L-651,142 and other notable TP receptor antagonists.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Source |
| L-651,142 | Human TP | 2.5 | - | [1] |
| SQ-29,548 | Human TP | 5.2 - 7.3 | - | [2] |
| Ramatroban (BAY u 3405) | Human TP | - | 68 | [3] |
| Ifetroban | Human TP | - | - | Data Not Available |
| Terutroban (S18886) | Human TP | - | - | Data Not Available |
Note: Data is compiled from various sources and may have been determined under different experimental conditions. Direct comparison is best achieved when compounds are evaluated in the same study.
Specificity Profile of L-651,142
To be a valuable research tool or a therapeutic candidate, a receptor antagonist must exhibit high specificity for its intended target with minimal off-target effects. The selectivity of L-651,142 against a panel of other human prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, and IP) is a key aspect of its pharmacological profile. While comprehensive head-to-head comparative data for L-651,142 across all prostanoid receptors is limited in the public domain, the available information suggests a high degree of selectivity for the TP receptor. Further studies are warranted to fully characterize its activity against a complete panel of related receptors.
Experimental Protocols
Radioligand Binding Assay for TP Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human TP receptor using [3H]SQ-29,548 as the radioligand.
Materials:
-
Receptor Source: Human platelet membranes or cell lines stably expressing the human TP receptor.
-
Radioligand: [3H]SQ-29,548.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled SQ-29,548 or another potent TP receptor antagonist.
-
Test Compounds: L-651,142 and other comparators, prepared in a series of dilutions.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Prepare platelet membranes from human blood or harvest membranes from cultured cells expressing the TP receptor. Homogenize in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.[4]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of [3H]SQ-29,548 (typically at or below its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of unlabeled antagonist.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters under vacuum. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Assay for Functional Antagonism
This assay assesses the ability of a TP receptor antagonist to inhibit platelet aggregation induced by a TP receptor agonist, such as U46619.
Materials:
-
Platelet Source: Platelet-rich plasma (PRP) or washed platelets prepared from fresh human blood.
-
Agonist: U46619, a stable thromboxane A2 mimetic.
-
Test Compounds: L-651,142 and other antagonists at various concentrations.
-
Aggregometer: A specialized spectrophotometer that measures changes in light transmission through a stirred platelet suspension.
-
Assay Buffer: Tyrode's buffer or similar physiological salt solution.
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifuge the PRP at a higher speed and resuspend the platelet pellet in assay buffer. Adjust the platelet concentration to a standardized value (e.g., 2-3 x 10^8 platelets/mL).[5]
-
Assay Setup: Place a small volume of the platelet suspension into a cuvette with a stir bar in the aggregometer and allow it to equilibrate to 37°C.[6]
-
Incubation with Antagonist: Add the test compound or vehicle control to the platelet suspension and incubate for a defined period (e.g., 2-5 minutes).[5]
-
Induction of Aggregation: Add a fixed concentration of U46619 to induce platelet aggregation.[6]
-
Measurement: Record the change in light transmission over time. As platelets aggregate, the suspension becomes clearer, and light transmission increases.
-
Data Analysis: The extent of aggregation is typically quantified as the maximum percentage change in light transmission. Plot the percentage of inhibition of aggregation against the antagonist concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: TP Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
L-651,142 is a high-affinity antagonist for the human TP receptor. The provided data and experimental protocols offer a solid foundation for researchers to further investigate its pharmacological properties and utilize it as a specific tool to probe the function of the TP receptor. To definitively establish its superiority and complete specificity profile, direct comparative studies against a broader range of TP receptor antagonists and a full panel of prostanoid receptors under standardized conditions are recommended. The methodologies and diagrams presented in this guide are intended to support such future investigations.
References
- 1. scite.ai [scite.ai]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thromboxane A2 Receptor Antagonists: Daltroban and L-651,142
An extensive search of publicly available scientific literature and chemical databases has yielded significant information on the thromboxane A2 (TXA2) receptor antagonist, daltroban. However, no information was found for a compound designated L-651,142. This suggests that "L-651,142" may be an internal, unpublished, or incorrect identifier. Consequently, a direct head-to-head comparison with supporting experimental data is not possible at this time.
This guide will proceed by presenting a comprehensive overview of the available data for daltroban, providing researchers, scientists, and drug development professionals with a detailed understanding of its pharmacological profile. Should information on L-651,142 become available, this document will be updated to include a comparative analysis.
Daltroban: A Thromboxane A2 Receptor Antagonist
Daltroban is a well-characterized compound that acts as a selective and specific antagonist of the thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor.[1][2] The TXA2 receptor plays a crucial role in a variety of physiological and pathophysiological processes, most notably in platelet aggregation and vasoconstriction. By blocking this receptor, daltroban inhibits the effects of TXA2, a potent mediator of thrombosis and vascular constriction.
Mechanism of Action
Thromboxane A2, synthesized from arachidonic acid, binds to TP receptors on the surface of platelets and vascular smooth muscle cells. This binding initiates a G-protein-coupled signaling cascade that ultimately leads to platelet activation and aggregation, as well as vasoconstriction. Daltroban competitively binds to the TP receptor, thereby preventing the binding of TXA2 and inhibiting these downstream effects.[3]
Interestingly, some studies have suggested that daltroban may also exhibit partial agonist properties at the TP receptor.[4][5] This means that while it primarily acts as an antagonist, it may weakly activate the receptor under certain conditions. This dual activity could have complex implications for its overall pharmacological effect.
Below is a diagram illustrating the signaling pathway of the Thromboxane A2 receptor and the inhibitory action of daltroban.
Caption: Thromboxane A2 signaling pathway and the inhibitory effect of daltroban.
Experimental Data on Daltroban
Numerous studies have investigated the in vitro and in vivo effects of daltroban. The following tables summarize some of the key quantitative data available.
Table 1: In Vitro Activity of Daltroban
| Parameter | Species | Assay | Value | Reference |
| IC50 (U-46619-induced platelet aggregation) | Human | Platelet Aggregometry | 77 nM (41-161 nM) | [4][6] |
Table 2: In Vivo Activity of Daltroban
| Parameter | Species | Model | Dose | Effect | Reference |
| ED50 (Increase in Mean Arterial Pressure) | Rat | Anesthetized Rat | 94 µg/kg (64-125 µg/kg) | Increase of 42.2 ± 4.4 mmHg | [4] |
| ED50 (Increase in Mean Pulmonary Arterial Pressure) | Rat | Anesthetized Rat | 20 µg/kg (16-29 µg/kg) | Bell-shaped dose-response | [4] |
| Myocardial Protection | Cat | Myocardial Ischemia/Reperfusion | 1 mg/kg | Significantly lower necrotic area | [7] |
Experimental Protocols
Platelet Aggregation Assay (as described in referenced literature)
-
Objective: To determine the inhibitory effect of daltroban on platelet aggregation induced by a thromboxane mimetic (U-46619).
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from whole blood samples.
-
Pre-incubate PRP with varying concentrations of daltroban or vehicle control.
-
Induce platelet aggregation by adding the TXA2 receptor agonist U-46619.
-
Monitor the change in light transmittance using a platelet aggregometer to quantify the extent of aggregation.
-
Calculate the IC50 value, which is the concentration of daltroban required to inhibit 50% of the U-46619-induced aggregation.
-
Caption: Experimental workflow for the platelet aggregation assay.
In Vivo Hemodynamic Studies in Anesthetized Rats (as described in referenced literature)
-
Objective: To evaluate the effect of daltroban on systemic and pulmonary arterial pressures.
-
Methodology:
-
Anesthetize rats and surgically implant catheters to monitor mean arterial pressure (MAP) and mean pulmonary arterial pressure (MPAP).
-
Administer increasing intravenous doses of daltroban.
-
Continuously record MAP and MPAP.
-
Analyze the dose-response relationship to determine the ED50, the dose at which 50% of the maximal effect is observed.
-
Conclusion
Daltroban is a potent thromboxane A2 receptor antagonist with demonstrated efficacy in inhibiting platelet aggregation and exerting cardiovascular effects in preclinical models. Its potential partial agonist activity warrants further investigation to fully elucidate its pharmacological profile.
A direct comparison with L-651,142 is not feasible due to the lack of available information on the latter compound. Researchers are encouraged to verify the identity of L-651,142. Future comparative guides will be contingent on the public availability of data for this and other relevant compounds.
References
- 1. Brain-Penetrant Tetrahydronaphthalene Thromboxane A2-Prostanoid (TP) Receptor Antagonists as Prototype Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 3. TP receptor antagonists (TXRAs): expensive irrelevance or wonder drugs strangled at birth? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Prostanoid receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmacologyeducation.org [pharmacologyeducation.org]
- 7. droracle.ai [droracle.ai]
Safety Operating Guide
Navigating the Disposal of L-651,142: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of L-651,142, a compound recognized for its potential hazards, including flammability and irritation. Adherence to these protocols is essential for protecting personnel and the environment.
For the safe handling and disposal of L-651,142, it is imperative to consult the substance's Safety Data Sheet (SDS), which outlines its specific hazards. L-651,142 is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also lead to respiratory irritation, drowsiness, or dizziness.[1] Due to these properties, specific precautions and disposal methods are required.
Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate personal protective equipment. This is the first line of defense against chemical exposure and is a non-negotiable aspect of laboratory safety.
Required Personal Protective Equipment:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield. |
| Hand Protection | Wear suitable chemical-resistant gloves. |
| Body Protection | A lab coat or other protective clothing should be worn. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] It is also crucial to eliminate all potential ignition sources in the vicinity, as L-651,142 is a flammable substance.[1]
Step-by-Step Disposal Protocol for L-651,142
The disposal of L-651,142 must be carried out in accordance with local, national, and international regulations.[1] The following steps provide a general framework for the safe disposal of this chemical.
1. Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container with "Hazardous Waste" and the full chemical name, "L-651,142".[2] Do not use chemical abbreviations.[2]
-
The container must be in good condition, free from leaks or cracks, and have a secure lid.[2]
-
Segregate the L-651,142 waste from other incompatible waste streams to prevent dangerous reactions.[2]
2. Waste Collection:
-
Transfer the unwanted L-651,142 into the designated hazardous waste container.
-
Keep the waste container closed except when adding waste.[2]
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[1]
3. Disposal of Empty Containers:
-
Empty containers that previously held L-651,142 must be triple-rinsed with a suitable solvent.[2]
-
The rinsate from this process must be collected and treated as hazardous waste.[2]
-
After triple-rinsing and allowing them to air dry, the containers may be disposed of in the regular trash or recycled, depending on institutional policies.[2]
4. Contaminated Labware and Materials:
-
Any labware, such as glassware or plasticware, that has come into contact with L-651,142 is considered contaminated.
-
Contaminated glassware and other sharps should be placed in a puncture-resistant container labeled as "Hazardous Waste" with the chemical contaminant listed.[2]
-
Other contaminated materials, like absorbent pads or gloves, should also be collected in a designated hazardous waste container.[3]
5. Final Disposal:
-
The final disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]
-
Under no circumstances should L-651,142 or its rinsate be poured down the drain.[2]
Logical Workflow for L-651,142 Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of L-651,142 and associated materials.
Caption: Disposal workflow for L-651,142.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of L-651,142, thereby fostering a culture of safety and compliance within the laboratory.
References
Safety Guidance for Unidentified Substance L 651142
Immediate Action Required: Do Not Handle This Substance Until a Confirmed Safety Data Sheet (SDS) is Obtained.
Extensive searches for "L 651142" have not yielded a positive identification of a specific chemical substance. The identifier does not correspond to a recognized chemical name, CAS number, or other standard chemical identifiers in publicly available databases. The search results included unrelated commercial products, color codes, and other chemical compounds with dissimilar names.
Without a confirmed identity for "this compound," it is impossible to provide accurate and essential safety information regarding its handling, personal protective equipment (PPE), and disposal. The hazards associated with an unknown chemical are themselves unknown and could be severe.
Procedural Guidance for Researchers, Scientists, and Drug Development Professionals:
To ensure laboratory safety and proper handling, the following steps must be taken before any work with the substance labeled "this compound" commences:
-
Confirm the Chemical Identity:
-
Check the source: Contact the manufacturer, supplier, or the principal investigator who provided the substance to obtain the correct chemical name and CAS number. "this compound" may be an internal lot number or a typographical error.
-
Review all documentation: Carefully examine any accompanying labels, shipping documents, and analytical data (e.g., NMR, mass spectrometry) that may provide clues to the substance's identity.
-
-
Obtain the Safety Data Sheet (SDS):
-
Once the correct chemical name or CAS number is identified, request the specific Safety Data Sheet from the manufacturer or a reputable chemical supplier. The SDS is the primary source of comprehensive safety information.
-
-
Conduct a Hazard Assessment:
-
Based on the information in the SDS, perform a thorough risk assessment for all planned experimental procedures. This assessment should identify potential hazards and determine the necessary control measures.
-
General Personal Protective Equipment (PPE) Program:
In the absence of specific information, a precautionary approach is mandatory. However, the following represents a general framework for handling potentially hazardous chemicals in a laboratory setting and is not a substitute for the specific guidance that will be found in the substance's SDS.
| PPE Category | General Recommendations (Minimum) |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. |
| Hand Protection | Chemically resistant gloves. The specific glove material (e.g., nitrile, neoprene, butyl rubber) must be selected based on the chemical's properties as detailed in the SDS. |
| Body Protection | A standard laboratory coat. For more hazardous materials, chemically resistant aprons or full-body suits may be necessary. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a respirator appropriate for the identified hazards must be used in accordance with a respiratory protection program. |
Operational and Disposal Plans:
-
Handling: Use the smallest quantities of the substance necessary for the experiment. Avoid the generation of dusts or aerosols.
-
Storage: Store in a well-ventilated, designated area away from incompatible materials. The specific storage conditions (e.g., temperature, light sensitivity) will be provided in the SDS.
-
Disposal: All waste containing this substance must be considered hazardous until proven otherwise. Dispose of in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Workflow for Handling Unidentified Chemicals:
Below is a logical workflow for addressing the handling of an unidentified substance like "this compound."
Caption: Workflow for handling an unidentified chemical substance.
The core requirement for ensuring the safety of researchers and compliance with regulatory standards is the positive identification of any chemical substance before it is handled. For "this compound," this identification is the critical next step. The guidance provided here outlines the necessary procedures to follow to obtain this information and subsequently develop safe operational and disposal plans. Your institution's Environmental Health and Safety department is a valuable resource and should be consulted throughout this process.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
